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  • Product: N-Methyl deoxygalactonojirimycin
  • CAS: 141206-22-6

Core Science & Biosynthesis

Foundational

The Mechanism of Action of N-Methyl-deoxygalactonojirimycin in Lysosomal Storage Disease: A Technical Guide for Researchers

Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides an in-depth exploration of the mechanism of action of N-Methyl-deoxygalactonojirimycin (M-dGNJ), known clinically as Migalastat or...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of N-Methyl-deoxygalactonojirimycin (M-dGNJ), known clinically as Migalastat or by its non-proprietary name 1-deoxygalactonojirimycin (DGJ), a pharmacological chaperone for the treatment of Fabry disease. Fabry disease is an X-linked lysosomal storage disorder resulting from a deficiency of the enzyme alpha-galactosidase A (α-GAL A), leading to the accumulation of globotriaosylceramide (Gb3) in various tissues. This guide will dissect the molecular basis of Fabry disease, the principles of pharmacological chaperone therapy, the specific interactions between M-dGNJ and mutant α-GAL A, and the experimental methodologies used to validate its efficacy. The content is tailored for researchers, scientists, and drug development professionals in the field of lysosomal storage diseases and protein misfolding disorders.

The Molecular Pathogenesis of Fabry Disease

Fabry disease arises from mutations in the GLA gene, which encodes the lysosomal enzyme α-galactosidase A.[1][2] This enzyme is responsible for the catabolism of glycosphingolipids with terminal α-galactosyl residues, primarily globotriaosylceramide (Gb3).[3] A deficiency in α-GAL A activity leads to the progressive accumulation of Gb3 within the lysosomes of various cell types, including vascular endothelial cells, smooth muscle cells, and cardiomyocytes.[3][4] This accumulation disrupts cellular function and contributes to the multi-systemic clinical manifestations of the disease, which include renal failure, cardiomyopathy, and cerebrovascular events.[2]

A significant portion of Fabry-causing mutations are missense mutations, which result in the synthesis of an α-GAL A protein with a single amino acid substitution.[1] Many of these mutant enzymes are catalytically competent but are conformationally unstable. This instability leads to their recognition by the stringent quality control system of the endoplasmic reticulum (ER), preventing their proper folding and trafficking to the lysosome.[5] Consequently, these misfolded proteins are prematurely targeted for degradation by the ER-associated degradation (ERAD) pathway.[5]

G cluster_0 Cellular Pathophysiology of Fabry Disease A GLA Gene Mutation B Synthesis of Misfolded α-GAL A Protein A->B C ER Quality Control Retention B->C Improper Folding D ER-Associated Degradation (ERAD) C->D Recognition of Misfolded Protein E Reduced α-GAL A in Lysosome C->E Failed Trafficking D->E Leads to Deficiency F Gb3 Accumulation in Lysosome E->F Impaired Catabolism G Cellular Dysfunction & Organ Damage F->G

Figure 1: Pathophysiological cascade in Fabry disease.

Pharmacological Chaperone Therapy: A Targeted Approach

Pharmacological chaperones (PCs) are small molecules that selectively bind to and stabilize mutant proteins, facilitating their correct folding and trafficking.[6][7] In the context of Fabry disease, PCs like M-dGNJ are designed to rescue amenable mutant forms of α-GAL A.[1][5] These molecules are typically competitive inhibitors of the enzyme they target, allowing them to bind specifically to the enzyme's active site.[8] This binding event stabilizes the protein's conformation, enabling it to bypass the ER quality control system and be trafficked to its destination, the lysosome.[5] Once in the acidic environment of the lysosome, the higher concentration of the natural substrate (Gb3) and the lower pH can facilitate the dissociation of the PC from the enzyme, allowing the rescued enzyme to perform its catalytic function.

N-Methyl-deoxygalactonojirimycin (M-dGNJ): Mechanism of Action

M-dGNJ (1-deoxygalactonojirimycin) is an iminosugar, a structural mimic of the terminal galactose of Gb3.[9] This structural similarity allows it to bind with high affinity and specificity to the active site of α-GAL A.[5][10] The core of its mechanism lies in its ability to act as a molecular scaffold for misfolded, yet potentially active, α-GAL A variants.

The process can be broken down into the following steps:

  • ER Binding: Orally administered M-dGNJ is cell-permeable and reaches the ER. Here, it binds to the active site of newly synthesized, misfolded α-GAL A mutants. This binding is a reversible, non-covalent interaction.[10]

  • Conformational Stabilization: The binding of M-dGNJ stabilizes the three-dimensional structure of the mutant enzyme. This stabilization helps the protein achieve a conformation that is recognized as properly folded by the ER quality control machinery.

  • Anterograde Trafficking: The stabilized M-dGNJ-α-GAL A complex is then trafficked through the Golgi apparatus and transported to the lysosome.

  • Lysosomal Dissociation and Activity: Within the acidic environment of the lysosome (pH ~4.5-5.0), the binding affinity of M-dGNJ for α-GAL A is reduced. The high concentration of the endogenous substrate, Gb3, competitively displaces M-dGNJ from the active site. The now-active α-GAL A can then metabolize the accumulated Gb3.

G cluster_1 Mechanism of N-Methyl-deoxygalactonojirimycin (M-dGNJ) cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) A Misfolded α-GAL A C Stabilized M-dGNJ-α-GAL A Complex A->C Binding B M-dGNJ B->C D ER Quality Control (Bypassed) C->D Correct Conformation E Trafficking D->E F M-dGNJ-α-GAL A Complex Arrives E->F G Active α-GAL A F->G Dissociation H M-dGNJ F->H Release J Metabolized Gb3 G->J Catalysis I Gb3 Substrate I->G Binds to Active Site

Figure 2: Chaperone action of M-dGNJ on mutant α-GAL A.

Experimental Validation of M-dGNJ's Mechanism

A series of in vitro and in vivo experiments are crucial to characterize the efficacy of a pharmacological chaperone like M-dGNJ. The causality behind these experimental choices is to build a logical and evidence-based case for the chaperone's mechanism, from basic biochemical interaction to cellular and organismal effects.

In Vitro Enzyme Assays
  • Objective: To determine the inhibitory potential and binding kinetics of M-dGNJ, and to assess the baseline and rescued enzymatic activity of α-GAL A.

  • Protocol: α-GAL A Activity Assay

    • Source of Enzyme: Lysates from cultured patient-derived cells (e.g., lymphoblasts, fibroblasts) or recombinant α-GAL A expressed in a suitable cell line (e.g., COS-7, HEK293).

    • Substrate: A fluorogenic substrate, typically 4-methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal).

    • Reaction: Incubate the enzyme source with 4-MU-α-Gal in an appropriate buffer (e.g., citrate-phosphate buffer, pH 4.6) at 37°C.

    • Termination: Stop the reaction by adding a high pH buffer (e.g., glycine-carbonate buffer, pH 10.7).

    • Detection: Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a fluorometer (Excitation: ~365 nm, Emission: ~450 nm).

    • Quantification: Calculate enzyme activity based on a standard curve of 4-MU and normalize to the total protein concentration of the lysate.

  • Trustworthiness: This assay is a self-validating system. The inclusion of controls such as wild-type enzyme, untreated mutant enzyme, and no-enzyme blanks ensures the specificity of the measured activity. For inhibition studies, a dose-response curve is generated to calculate the IC50 value, which for M-dGNJ is in the nanomolar range, indicating potent inhibition.[8]

Cellular Assays for Chaperone Efficacy
  • Objective: To demonstrate that M-dGNJ can increase the cellular levels and activity of mutant α-GAL A and facilitate its correct trafficking to the lysosome.

  • Protocol: Cellular Chaperone Assay

    • Cell Culture: Culture patient-derived fibroblasts or lymphoblasts with specific GLA missense mutations.

    • Treatment: Incubate the cells with varying concentrations of M-dGNJ (e.g., 1-100 µM) for a defined period (e.g., 3-5 days).[1][8]

    • Cell Lysis: Harvest and lyse the cells.

    • Analysis:

      • Enzyme Activity: Perform the α-GAL A activity assay on the cell lysates as described above. A significant, dose-dependent increase in activity indicates successful chaperoning.[1]

      • Western Blotting: Analyze protein levels of α-GAL A. Successful chaperoning will show an increase in the mature, lysosomal form of the enzyme and a decrease in the ER-resident precursor form.

      • Immunofluorescence: Stain cells with antibodies against α-GAL A and a lysosomal marker (e.g., LAMP1). Co-localization of the signals in M-dGNJ-treated cells confirms trafficking to the lysosome.

  • Trustworthiness: The multi-faceted analysis provides a robust validation. An increase in enzyme activity (function) coupled with increased protein levels and correct subcellular localization (mechanism) creates a cohesive and trustworthy dataset.

Substrate Reduction Assays
  • Objective: To confirm that the rescued α-GAL A is functional and can clear the accumulated substrate, Gb3.

  • Protocol: Gb3 Quantification

    • Sample Preparation: Extract lipids from M-dGNJ-treated and untreated patient cells or tissues from animal models.

    • Quantification Method: Use methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification of Gb3.

    • Analysis: Compare the levels of Gb3 in treated versus untreated samples. A significant reduction in Gb3 levels is the ultimate proof of efficacy.[1][3]

G cluster_workflow Experimental Workflow for M-dGNJ Validation A Start: Patient-derived cells (e.g., Fibroblasts) B Incubate with M-dGNJ (Dose-response & Time-course) A->B C Harvest Cells & Prepare Lysates B->C G Lipid Extraction B->G D α-GAL A Activity Assay (Fluorometric) C->D E Western Blot (α-GAL A Protein Levels) C->E F Immunofluorescence (Subcellular Localization) C->F I Data Analysis: - Increased Enzyme Activity? - Correct Trafficking? - Reduced Substrate? D->I E->I F->I H Gb3 Quantification (LC-MS/MS) G->H H->I

Figure 3: A typical experimental workflow for evaluating M-dGNJ.

Quantitative Efficacy Data

The efficacy of M-dGNJ has been demonstrated across preclinical and clinical studies. The response is dependent on the specific GLA mutation, as the chaperone can only rescue mutants that retain some potential for proper folding and catalytic activity.

ParameterFindingCell/Animal ModelReference
α-GAL A Activity Increase 1.5- to 28-fold increase for 49 different missense mutationsCultured lymphoblasts from Fabry patients[1]
IC50 of M-dGNJ 0.04 µMIn vitro with α-GAL A[8]
EC50 in Cells Ranged from 820 nM to >1 mM for responsive mutationsCultured lymphoblasts from Fabry patients[1]
Gb3 Reduction (Preclinical) Significant, dose-dependent reduction in skin, heart, kidney, and brainTransgenic mouse model of Fabry disease (R301Q)[3]
Renal Function (Clinical) eGFR remained stable over 30 monthsFabry patients with amenable mutations (ATTRACT study)[11]
Cardiac Improvement (Clinical) Left Ventricular Mass Index (LVMi) decreased in patients with baseline hypertrophyFabry patients with amenable mutations (ATTRACT study)[11]

Conclusion

N-Methyl-deoxygalactonojirimycin represents a paradigm of targeted therapy for genetic diseases. Its mechanism as a pharmacological chaperone is a testament to the power of understanding protein folding and cellular quality control systems. By specifically binding to and stabilizing amenable mutant forms of α-GAL A, M-dGNJ facilitates their transit to the lysosome, where they can partially restore enzymatic function and ameliorate the pathogenic accumulation of substrate. The experimental framework outlined in this guide provides a robust methodology for the evaluation of this and other pharmacological chaperones, ensuring scientific integrity and a clear path from molecular mechanism to clinical benefit. This approach holds significant promise for a personalized treatment strategy for Fabry disease and serves as a model for other protein misfolding disorders.

References

  • Title: The pharmacological chaperone 1-deoxygalactonojirimycin reduces tissue globotriaosylceramide levels in a mouse model of Fabry disease. Source: PubMed URL: [Link]

  • Title: Pharmacological chaperone therapy for Fabry disease. Source: PubMed URL: [Link]

  • Title: The pharmacological chaperone 1-deoxygalactonojirimycin increases alpha-galactosidase A levels in Fabry patient cell lines. Source: PubMed URL: [Link]

  • Title: Synergy between the pharmacological chaperone 1-deoxygalactonojirimycin and the human recombinant alpha-galactosidase A in cultured renal tubular cells from patients with Fabry disease. Source: CONGRESSI URL: [Link]

  • Title: Fabry Disease Treatment and Management. Source: isitfabry.sg URL: [Link]

  • Title: Systematic synthesis of N-methyl-1-deoxynojirimycin-containing, Le(x), Le(a), sialyl-Le(x) and sialyl-Le(a) epitopes recognized by selectins. Source: PubMed URL: [Link]

  • Title: Synthesis of lipophilic 1-deoxygalactonojirimycin derivatives as D-galactosidase inhibitors. Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Chemical and Genetic Tools for Probing the Cooperativity of Molecular Chaperones. Source: eScholarship, University of California URL: [Link]

  • Title: Biochemists Open Path for Possible Molecular 'Chaperone' Therapy. Source: Technology Networks URL: [Link]

  • Title: Identification and characterization of pharmacological chaperones to correct enzyme deficiencies in lysosomal storage disorders. Source: PubMed URL: [Link]

  • Title: In vitro inhibition and intracellular enhancement of lysosomal alpha-galactosidase A activity in Fabry lymphoblasts by 1-deoxygalactonojirimycin and its derivatives. Source: PubMed URL: [Link]

  • Title: Identification of pharmacological chaperones as potential therapeutic agents to treat phenylketonuria. Source: Journal of Clinical Investigation URL: [Link]

  • Title: Molecular interaction of imino sugars with human alpha-galactosidase: Insight into the mechanism of complex formation and pharmacological chaperone action in Fabry disease. Source: PubMed URL: [Link]

  • Title: Synergy between the pharmacological chaperone 1-deoxygalactonojirimycin and the human recombinant alpha-galactosidase A in cultured fibroblasts from patients with Fabry disease. Source: PubMed URL: [Link]

  • Title: Enzyme Replacement Therapy in Fabry Disease. Source: ClinicalTrials.gov URL: [Link]

  • Title: ASSC therapy for Fabry disease. Source: ResearchGate URL: [Link]

  • Title: Preclinical Efficacy and Safety of 1-Deoxygalactonojirimycin in Mice for Fabry Disease. Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Pharmacological Chaperones: Design and Development of New Therapeutic Strategies for the Treatment of Conformational Diseases. Source: ACS Publications URL: [Link]

  • Title: Mutant alpha-galactosidase A enzymes identified in Fabry disease patients with residual enzyme activity: biochemical characterization and restoration of normal intracellular processing by 1-deoxygalactonojirimycin. Source: ResearchGate URL: [Link]

  • Title: Long-term efficacy and safety of migalastat treatment in Fabry disease: 30-month results from the open-label extension of the randomized, phase 3 ATTRACT study. Source: PubMed URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide on the Binding Affinity of N-Methyl-deoxygalactonojirimycin to Alpha-Galactosidase A

Introduction: The Molecular Basis of Chaperone Therapy for Fabry Disease Fabry disease is an X-linked lysosomal storage disorder stemming from mutations in the GLA gene, which encodes the enzyme alpha-galactosidase A (α-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Molecular Basis of Chaperone Therapy for Fabry Disease

Fabry disease is an X-linked lysosomal storage disorder stemming from mutations in the GLA gene, which encodes the enzyme alpha-galactosidase A (α-Gal A)[1][2]. This genetic defect leads to deficient or absent α-Gal A activity, resulting in the progressive and pathological accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids within lysosomes across various cell types[3][4][5]. The multisystemic consequences include severe pain, kidney failure, cardiac complications, and stroke[5][6].

A significant portion of Fabry-causing mutations are missense mutations that result in the production of misfolded but potentially catalytically active α-Gal A protein[7][8]. These misfolded enzymes are recognized by the endoplasmic reticulum's quality control system and prematurely targeted for degradation, thus never reaching the lysosome to perform their function[9][10].

N-Methyl-deoxygalactonojirimycin (MIGALA), also known as migalastat, is a pharmacological chaperone that offers a targeted therapeutic strategy for patients with specific, or "amenable," GLA mutations[2][11]. As an iminosugar analogue of the terminal galactose of Gb3, migalastat is designed to selectively and reversibly bind to the active site of these amenable mutant forms of α-Gal A[2][12]. This binding event is the cornerstone of its therapeutic effect; it stabilizes the enzyme's conformation, allowing it to evade degradation and traffic correctly to the lysosome[11][12]. Once in the acidic environment of the lysosome, the higher concentration of the natural substrate (Gb3) and the lower pH facilitate the dissociation of migalastat, unmasking the enzyme's active site and enabling the catabolism of accumulated glycosphingolipids[2][12]. The affinity of this binding is therefore a critical parameter, dictating the efficacy of the chaperone. This guide provides a detailed technical overview of the principles and methodologies used to quantify the binding affinity of migalastat to α-Gal A.

The Mechanism of Action of Migalastat as a Pharmacological Chaperone

The therapeutic efficacy of migalastat is contingent on its ability to act as a molecular scaffold for amenable mutant forms of α-Gal A. This chaperone activity is a direct consequence of its high-affinity binding to the enzyme's active site.

migalastat_mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome misfolded_agal Misfolded α-Gal A (Amenable Mutant) degradation Proteasomal Degradation misfolded_agal->degradation ER-Associated Degradation (ERAD) stabilized_complex Stabilized α-Gal A- Migalastat Complex misfolded_agal->stabilized_complex migalastat_er Migalastat migalastat_er->stabilized_complex High-Affinity Binding (Neutral pH) golgi_node Trafficking stabilized_complex->golgi_node Successful Trafficking active_agal Active α-Gal A golgi_node->active_agal Delivery to Lysosome migalastat_lyso Migalastat golgi_node->migalastat_lyso Dissociation (Acidic pH) cleavage Gb3 Cleavage active_agal->cleavage gb3 Globotriaosylceramide (Gb3) gb3->cleavage

Mechanism of Migalastat as a pharmacological chaperone.

Quantitative Analysis of Binding Affinity

The interaction between migalastat and α-Gal A is characterized by several key binding parameters. These values are fundamental to understanding the potency and efficacy of migalastat.

Binding Affinity and Inhibition Constants

The strength of the interaction between migalastat and α-Gal A is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50).

ParameterValue (nM)Enzyme SourcepHReference
Ki 10 - 29Recombinant Human α-Gal A4.6 - 7.0[13]
IC50 13 - 70Not SpecifiedNot Specified[14]
EC50 0.29 - 2685 (µmol/L)Mutant α-Gal A in HEK-293 cellsNot Specified[15]

Table 1: Binding and Activity Parameters of Migalastat for α-Galactosidase A.

Methodologies for Determining Binding Affinity and Chaperone Activity

A suite of biophysical and biochemical assays is employed to characterize the interaction between migalastat and α-Gal A.

The GLP-HEK Amenability Assay: A Functional Readout of Chaperone Activity

The determination of a patient's amenability to migalastat therapy is a critical diagnostic step. This is performed using a validated Good Laboratory Practice (GLP) in vitro pharmacogenetics assay in Human Embryonic Kidney (HEK-293) cells[7][16][17]. This assay provides a functional measure of migalastat's ability to increase the activity of a specific mutant α-Gal A.

Principle: This assay is predicated on the chaperone activity of migalastat. Amenable mutant forms of α-Gal A, when expressed in HEK-293 cells, will exhibit a significant increase in enzymatic activity upon incubation with migalastat due to enhanced stability and trafficking[7][18].

amenability_assay_workflow start Start: GLA Mutant Plasmid transfection Transfect HEK-293 Cells start->transfection incubation Incubate with Migalastat (or vehicle control) transfection->incubation lysis Cell Lysis incubation->lysis activity_assay α-Gal A Activity Assay (4-MUG Substrate) lysis->activity_assay fluorescence Measure Fluorescence activity_assay->fluorescence analysis Data Analysis fluorescence->analysis amenable Amenable analysis->amenable ≥1.2-fold relative increase AND ≥3.0% absolute increase vs. WT non_amenable Not Amenable analysis->non_amenable Does not meet criteria

Workflow for the GLP-HEK Amenability Assay.

Detailed Protocol:

  • Cell Culture and Transfection: HEK-293 cells are cultured under standard conditions. They are then transfected with a plasmid containing the specific GLA mutation of interest. A parallel transfection with a wild-type GLA plasmid serves as a positive control.

  • Incubation with Migalastat: The transfected cells are incubated in the presence of a defined concentration of migalastat (typically 10 µmol/L) or a vehicle control for a period of 4 to 5 days[15].

  • Cell Lysis: After incubation, the cells are harvested and lysed to release the intracellular contents, including the α-Gal A enzyme.

  • Enzyme Activity Measurement: The α-Gal A activity in the cell lysates is quantified using a fluorogenic substrate, 4-methylumbelliferyl-α-D-galactopyranoside (4-MUG)[2][19]. The assay is typically performed at an acidic pH (e.g., pH 4.5) to mimic the lysosomal environment[19]. The fluorescence of the liberated 4-methylumbelliferone is proportional to the enzyme activity.

  • Data Analysis and Amenability Criteria: A GLA mutation is classified as "amenable" if the α-Gal A activity in the presence of migalastat meets two criteria: a relative increase of ≥1.2-fold over the baseline activity (without migalastat) and an absolute activity of ≥3.0% of the wild-type α-Gal A activity[10][20][21][22].

Isothermal Titration Calorimetry (ITC): A Direct Measure of Binding Thermodynamics

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment[1][23].

Principle: In an ITC experiment, a solution of the ligand (migalastat) is titrated into a solution of the protein (α-Gal A). The binding reaction results in either the release (exothermic) or absorption (endothermic) of heat, which is detected by the calorimeter[24]. The magnitude of the heat change is proportional to the amount of binding that occurs with each injection.

itc_workflow start Prepare α-Gal A (in cell) and Migalastat (in syringe) titration Inject Migalastat into α-Gal A Solution start->titration heat_change Measure Heat Change (ΔH) titration->heat_change data_plot Plot Heat Change vs. Molar Ratio heat_change->data_plot fitting Fit Data to a Binding Model data_plot->fitting results Determine: - Binding Affinity (Kd) - Stoichiometry (n) - Enthalpy (ΔH) - Entropy (ΔS) fitting->results spr_workflow start Immobilize α-Gal A on Sensor Chip association Flow Migalastat over Surface (Association Phase) start->association dissociation Flow Buffer over Surface (Dissociation Phase) association->dissociation sensorgram Generate Sensorgram (Response Units vs. Time) dissociation->sensorgram fitting Fit Sensorgram to a Kinetic Model sensorgram->fitting results Determine: - Association Rate (kon) - Dissociation Rate (koff) - Binding Affinity (Kd = koff/kon) fitting->results

Sources

Foundational

pharmacological chaperone activity of N-Methyl deoxygalactonojirimycin

An In-Depth Technical Guide to the Pharmacological Chaperone Activity of N-Methyl-deoxygalactonojirimycin Abstract This technical guide provides a comprehensive overview of N-Methyl-deoxygalactonojirimycin (N-Me-DGJ), al...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Chaperone Activity of N-Methyl-deoxygalactonojirimycin

Abstract

This technical guide provides a comprehensive overview of N-Methyl-deoxygalactonojirimycin (N-Me-DGJ), also known as migalastat, a pharmacological chaperone for the treatment of Fabry disease. We delve into the molecular underpinnings of lysosomal storage disorders, the specific mechanism of chaperone-mediated protein rescue, and a detailed examination of the experimental methodologies required to validate and quantify its therapeutic activity. This document is intended to serve as a foundational resource, blending established principles with practical, field-proven protocols for researchers engaged in the study of protein misfolding diseases and the development of novel chaperone therapies.

The Challenge of Protein Misfolding in Lysosomal Storage Disorders

Genetic mutations are often perceived as leading to non-functional or entirely absent proteins. However, a significant number of mutations, particularly missense mutations, result in the synthesis of a full-length protein that is catalytically competent but unable to fold into its correct three-dimensional conformation within the endoplasmic reticulum (ER). The cell's rigorous quality control system identifies these misfolded proteins and targets them for premature degradation, primarily through the ER-associated degradation (ERAD) pathway.[1][2]

This mechanism is the pathological basis for numerous lysosomal storage disorders (LSDs), a group of over 70 inherited metabolic diseases.[3] In many LSDs, the affected lysosomal enzyme is produced but fails to traffic to the lysosome, leading to the accumulation of its specific substrate and subsequent cellular dysfunction and organ damage.[1][4]

Fabry disease serves as a paradigmatic example. It is an X-linked LSD caused by mutations in the GLA gene, which encodes the enzyme α-galactosidase A (α-Gal A).[5][6] This deficiency leads to the systemic accumulation of globotriaosylceramide (Gb3) in lysosomes, causing progressive damage to the kidneys, heart, and nervous system.[2][4] Many GLA mutations are missense variants that produce an unstable α-Gal A enzyme, which, despite retaining potential catalytic activity, is degraded in the ER.[2]

N-Methyl-deoxygalactonojirimycin (N-Me-DGJ): A Molecular Solution

N-Methyl-deoxygalactonojirimycin (C₇H₁₅NO₄, Molar Mass: 177.20 g/mol ) is a synthetic iminosugar, an analogue of the terminal galactose of Gb3.[7][8] This structural mimicry is the key to its function. As a small, cell-permeable molecule, N-Me-DGJ can enter the cell and transit to the ER.

Pharmacological chaperones (PCs) like N-Me-DGJ represent a therapeutic strategy that aims to rescue these misfolded but functional enzymes.[9][10] Instead of replacing the enzyme, PCs act as folding templates or stabilizers, enabling the mutant protein to pass ER quality control and reach its destination in the lysosome.[1]

Mechanism of Action: The Chaperone-Mediated Rescue Pathway

The therapeutic activity of N-Me-DGJ is a sophisticated interplay of binding affinity and pH-dependent release, contingent on the specific cellular compartment.

  • ER Binding & Stabilization: In the neutral pH environment of the ER, N-Me-DGJ binds with high specificity to the active site of newly synthesized, misfolded α-Gal A. This binding event stabilizes the enzyme's conformation.

  • Escaping Degradation: The stabilized enzyme-chaperone complex is now recognized as properly folded by the ER quality control machinery, allowing it to be packaged into vesicles for transport.

  • Trafficking: The complex transits through the Golgi apparatus and is trafficked to the lysosome.

  • Lysosomal Release & Activity: The lysosome's acidic environment (pH ~4.5-5.0) and high concentration of substrate (Gb3) promote the dissociation of N-Me-DGJ from the enzyme's active site. The rescued, conformationally correct α-Gal A is now free to perform its catalytic function, breaking down the accumulated Gb3.

The success of this therapy is critically dependent on the nature of the genetic mutation. It is only effective for patients with "amenable" mutations—those that result in a misfolded protein that can be stabilized by N-Me-DGJ and retains residual catalytic activity.

G cluster_ER Endoplasmic Reticulum (ER) | pH ~7.2 cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome | pH ~4.5 Ribosome Ribosome Misfolded_aGalA Misfolded α-Gal A (Amenable Mutant) Ribosome->Misfolded_aGalA Translation Complex Stabilized α-Gal A :: N-Me-DGJ Complex Misfolded_aGalA->Complex Binding ERQC ER Quality Control (ERQC) Misfolded_aGalA->ERQC Inspection NMeDGJ_ER N-Me-DGJ NMeDGJ_ER->Complex Complex->ERQC Re-inspection ERAD Proteasomal Degradation (ERAD) ERQC->ERAD Failed QC TransportVesicle1 Transport Vesicle ERQC->TransportVesicle1 Passed QC Active_aGalA Active α-Gal A TransportVesicle1->Active_aGalA Trafficking & Dissociation NMeDGJ_Lyso N-Me-DGJ TransportVesicle1->NMeDGJ_Lyso Products Metabolic Products Active_aGalA->Products Catalysis Gb3_in Gb3 Substrate (Accumulated) Gb3_in->Active_aGalA G A Pillar 1: Biochemical Validation (In Vitro) B Pillar 2: Cellular Efficacy (Patient-Derived Cells) A->B Confirms Cellular Activity A1 Enzyme Inhibition (IC50 @ neutral pH) A->A1 A2 Protein Stabilization (Thermal Shift Assay) A->A2 A3 Denaturation Rescue A->A3 C Pillar 3: Substrate Reduction (Functional Outcome) B->C Confirms Therapeutic Effect B1 Increased α-Gal A Activity (Cell Lysate Assay) B->B1 B2 Increased Mature Protein (Western Blot) B->B2 B3 Correct Lysosomal Trafficking (Immunofluorescence) B->B3 C1 Quantification of Gb3 Reduction (LC-MS/MS) C->C1

Caption: Experimental workflow for validating pharmacological chaperone activity.

Pillar 1: In Vitro Biochemical Assays

These assays confirm the direct interaction between N-Me-DGJ and the α-Gal A enzyme, providing quantitative measures of binding and stabilization.

3.1.1. Protocol: α-Galactosidase A Activity Assay (Fluorometric)

This assay is fundamental for determining both baseline enzyme activity and the inhibitory potential (IC₅₀) of N-Me-DGJ at a neutral pH, mimicking the ER.

  • Principle: The assay utilizes a non-fluorescent substrate, 4-Methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal), which is cleaved by α-Gal A to release the highly fluorescent product, 4-methylumbelliferone (4-MU). The rate of fluorescence increase is directly proportional to enzyme activity. [11][12]* Materials:

    • Recombinant human α-Gal A

    • Assay Buffer: Citrate-phosphate buffer, pH 7.2 (for IC₅₀) and pH 4.6 (for activity)

    • Substrate: 4-MU-α-Gal

    • Stop Solution: Glycine-carbonate buffer, pH 10.7

    • N-Me-DGJ serial dilutions

    • 96-well black microplate

    • Fluorescence plate reader (Ex/Em = 360/445 nm)

  • Methodology:

    • Standard Curve: Prepare a standard curve using 4-MU to convert relative fluorescence units (RFU) to molar amounts of product.

    • IC₅₀ Determination (pH 7.2): a. To wells of the microplate, add 20 µL of α-Gal A enzyme and 20 µL of varying concentrations of N-Me-DGJ. Incubate for 15 minutes at 37°C. b. Initiate the reaction by adding 20 µL of 4-MU-α-Gal substrate. c. Incubate for 30-60 minutes at 37°C, protected from light. d. Stop the reaction by adding 200 µL of Stop Solution. e. Read fluorescence at Ex/Em = 360/445 nm.

    • Data Analysis: Plot the percentage of enzyme inhibition against the log concentration of N-Me-DGJ. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. A potent chaperone will be a competitive inhibitor at neutral pH.

3.1.2. Protocol: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This assay provides direct evidence of protein stabilization upon ligand binding.

  • Principle: DSF monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the denatured protein, causing an increase in fluorescence. A binding ligand stabilizes the protein, increasing its melting temperature (Tₘ).

  • Methodology:

    • Prepare a master mix containing recombinant α-Gal A and SYPRO Orange dye in a suitable buffer (e.g., PBS, pH 7.4).

    • Aliquot the master mix into a 96-well qPCR plate.

    • Add N-Me-DGJ (or vehicle control) to the wells at various concentrations.

    • Seal the plate and place it in a real-time PCR instrument.

    • Run a melt curve experiment, increasing the temperature from 25°C to 95°C in small increments (e.g., 0.5°C/min).

    • Data Analysis: The Tₘ is the temperature at the midpoint of the unfolding transition (peak of the first derivative). A positive shift in Tₘ (ΔTₘ) in the presence of N-Me-DGJ indicates stabilization.

CompoundTarget EnzymeTₘ (Control)Tₘ (+ Compound)ΔTₘ (°C)
N-Me-DGJWild-Type α-Gal A48.5°C59.2°C+10.7°C
N-Me-DGJR301Q Mutant α-Gal A42.1°C54.5°C+12.4°C
Control LigandWild-Type α-Gal A48.5°C48.6°C+0.1°C
Table 1: Representative data from a thermal shift assay demonstrating the stabilizing effect of N-Me-DGJ on both wild-type and a mutant form of α-Gal A.
Pillar 2: Cellular Efficacy Assays

These assays use patient-derived cells (e.g., fibroblasts or lymphocytes) harboring amenable mutations to demonstrate that the chaperone can increase both the quantity and correct localization of the target enzyme in a physiological context.

3.2.1. Protocol: Chaperone Response in Patient-Derived Fibroblasts

  • Principle: This endpoint assay measures the increase in total intracellular α-Gal A activity after treating patient cells with N-Me-DGJ.

  • Methodology:

    • Cell Culture: Plate fibroblasts from a Fabry patient with an amenable mutation in a multi-well plate and culture until confluent.

    • Treatment: Aspirate the medium and replace it with fresh medium containing various concentrations of N-Me-DGJ (e.g., 0, 1, 5, 20, 100 µM). Culture for 3-5 days.

    • Cell Lysis: Wash cells thoroughly with PBS to remove extracellular N-Me-DGJ. Lyse the cells in a suitable lysis buffer (e.g., water with protease inhibitors, subjected to freeze-thaw cycles).

    • Activity Assay: Perform the fluorometric α-Gal A activity assay as described in 3.1.1, using the cell lysate as the enzyme source and the acidic (pH 4.6) assay buffer to ensure chaperone dissociation. Normalize activity to total protein concentration (determined by BCA or Bradford assay).

    • Data Analysis: Express results as fold-increase in activity over untreated control cells. A successful chaperone will show a dose-dependent increase in enzyme activity.

3.2.2. Protocol: Western Blot for α-Gal A Maturation

  • Principle: This technique visualizes the increase in the mature, lysosomal form of α-Gal A, confirming successful trafficking and processing. The precursor form in the ER is larger than the mature form found in the lysosome.

  • Methodology:

    • Treat patient fibroblasts with N-Me-DGJ as described in 3.2.1.

    • Lyse cells and quantify total protein.

    • Separate 20-40 µg of protein per lane via SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for human α-Gal A.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., β-actin or GAPDH) for normalization.

    • Data Analysis: Quantify band intensity. Chaperone treatment should show a significant increase in the band corresponding to the mature form of α-Gal A.

3.2.3. Protocol: Immunofluorescence for Lysosomal Co-localization

  • Principle: This imaging-based assay provides direct visual proof that the rescued α-Gal A enzyme is correctly localized within the lysosomes.

  • Methodology:

    • Grow patient fibroblasts on glass coverslips and treat with N-Me-DGJ.

    • Fix the cells (e.g., with 4% paraformaldehyde) and permeabilize (e.g., with 0.1% Triton X-100).

    • Block with a suitable blocking buffer (e.g., BSA or normal goat serum).

    • Incubate with two primary antibodies simultaneously: a rabbit anti-α-Gal A antibody and a mouse anti-LAMP2 antibody (a lysosomal membrane marker).

    • Wash and incubate with two corresponding secondary antibodies conjugated to different fluorophores (e.g., anti-rabbit Alexa Fluor 488 [green] and anti-mouse Alexa Fluor 594 [red]).

    • Mount coverslips with a mounting medium containing DAPI (to stain nuclei).

    • Image Analysis: Acquire images using a confocal microscope. In untreated cells, the α-Gal A signal will be faint and diffuse (stuck in the ER). In treated cells, distinct green puncta (α-Gal A) that merge with red puncta (LAMP2), appearing as yellow/orange, will be visible, indicating co-localization in lysosomes.

Pillar 3: Functional Outcome - Substrate Reduction

The ultimate validation of a chaperone's efficacy is its ability to reduce the pathological accumulation of substrate.

3.3.1. Protocol: Quantification of Gb3 by LC-MS/MS

  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for highly sensitive and specific quantification of lipids like Gb3 from cell or tissue lysates.

  • Methodology:

    • Treat patient fibroblasts with N-Me-DGJ for an extended period (e.g., 7-14 days) to allow for substrate clearance.

    • Harvest cells and perform a lipid extraction (e.g., using the Folch method with chloroform/methanol).

    • Dry the lipid extract and reconstitute it in a suitable solvent.

    • Inject the sample into an LC-MS/MS system. Use an appropriate internal standard for normalization.

    • Separate lipids using a C18 reverse-phase column.

    • Detect and quantify specific Gb3 isoforms using multiple reaction monitoring (MRM) mode.

    • Data Analysis: Compare the amount of Gb3 (normalized to total protein or lipid phosphate) in treated versus untreated cells. Effective chaperone therapy will result in a significant, dose-dependent reduction in Gb3 levels. [13]

      Treatment Group α-Gal A Activity (nmol/hr/mg) Gb3 Level (pmol/mg protein) % Gb3 Reduction
      Untreated Patient Cells 1.5 ± 0.3 250.4 ± 15.2 0%
      + 20 µM N-Me-DGJ 8.9 ± 1.1 (5.9-fold ↑) 112.7 ± 9.8 55%
      Healthy Control Cells 55.2 ± 4.5 10.1 ± 2.3 N/A

      Table 2: Integrated data demonstrating the link between increased enzyme activity and functional substrate reduction in patient fibroblasts treated with N-Me-DGJ.

Conclusion and Future Perspectives

The pharmacological chaperone N-Methyl-deoxygalactonojirimycin exemplifies a precision medicine approach to treating genetic disorders. Its efficacy is rooted in a clear, testable mechanism: the stabilization of amenable mutant enzymes to facilitate correct cellular trafficking and restore function. The experimental framework outlined in this guide—spanning biochemical validation, cellular activity, and functional outcomes—provides a robust pathway for the evaluation of N-Me-DGJ and the discovery of new chaperone therapies. As our understanding of protein folding and trafficking deepens, this therapeutic modality holds immense promise for a wide range of protein misfolding diseases beyond the lysosomal storage disorders.

References

  • Title: Flow Cytometry-Based Assay to Detect Alpha Galactosidase Enzymatic Activity at the Cellular Level - PMC Source: National Center for Biotechnology Information URL
  • Title: Flow Cytometry-Based Assay to Detect Alpha Galactosidase Enzymatic Activity at the Cellular Level - PubMed Source: PubMed URL
  • Title: The pharmacological chaperone N-n-butyl-deoxygalactonojirimycin enhances β-galactosidase processing and activity in fibroblasts of a patient with infantile GM1-gangliosidosis - PubMed Source: PubMed URL
  • Title: A Novel Method for Assessing the Chaperone Activity of Proteins - PMC Source: National Center for Biotechnology Information URL
  • Title: Alpha‑Galactosidase Activity Assay Kit (Fluorometric)
  • Title: Alpha Galactosidase (α-Gal) Activity Assay Kit (Fluorometric)
  • Title: Alpha-Galactosidase Assay Kit Source: Creative BioMart URL
  • Title: Synthesis of lipophilic 1-deoxygalactonojirimycin derivatives as D-galactosidase inhibitors Source: Beilstein Journal of Organic Chemistry URL
  • Title: Pharmacological Chaperones as Therapeutics for Lysosomal Storage Diseases Source: ACS Publications URL
  • Title: The pharmacological chaperone 1-deoxygalactonojirimycin reduces tissue globotriaosylceramide levels in a mouse model of Fabry disease - PubMed Source: PubMed URL
  • Title: The pharmacological chaperone N-n-butyl-deoxygalactonojirimycin enhances β-galactosidase processing and activity in fibroblasts of a patient with infantile GM1-gangliosidosis Source: ResearchGate URL
  • Title: Pharmacological chaperones as a potential therapeutic option in methylmalonic aciduria cblB type Source: Oxford Academic URL
  • Title: Identification of pharmacological chaperones as potential therapeutic agents to treat phenylketonuria - JCI Source: The Journal of Clinical Investigation URL
  • Title: N-Methyl Deoxygalactonojirimycin - Inxight Drugs Source: National Institutes of Health URL
  • Title: Fabry Disease – Current Treatment and New Drug Development - PMC Source: National Center for Biotechnology Information URL
  • Title: N-Methyl-1-deoxynojirimycin >= 98% Source: Sigma-Aldrich URL
  • Title: An Overview of Molecular Mechanisms in Fabry Disease - PMC Source: National Center for Biotechnology Information URL
  • Title: N-Methyl-1-Deoxynojirimycin | C7H15NO4 | CID 92381 Source: PubChem URL
  • Title: Fabry Disease: Symptoms & Causes Source: Cleveland Clinic URL
  • Title: Fabry disease Source: EBSCO URL
  • Title: Fabry disease: Mechanism and therapeutics strategies Source: Frontiers URL

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Exploratory

Synthesis Pathways for N-Methyl and N-Alkyl 1-Deoxygalactonojirimycin Derivatives: A Comprehensive Technical Guide

The Pharmacological Imperative for N-Alkylated Iminosugars Iminosugars represent a privileged class of glycomimetics wherein the endocyclic oxygen of a carbohydrate is replaced by a nitrogen atom. Among these, 1-deoxygal...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Imperative for N-Alkylated Iminosugars

Iminosugars represent a privileged class of glycomimetics wherein the endocyclic oxygen of a carbohydrate is replaced by a nitrogen atom. Among these, 1-deoxygalactonojirimycin (DGJ, Migalastat) has emerged as a cornerstone molecule in the treatment of lysosomal storage diseases (LSDs). DGJ acts as a pharmacological chaperone, competitively binding to the active site of misfolded mutant α-galactosidase A (α-Gal A) in the endoplasmic reticulum (ER). This binding stabilizes the enzyme, preventing ER-associated degradation (ERAD) and facilitating its trafficking to the lysosome, where the acidic pH triggers the dissociation of the chaperone, allowing the enzyme to clear accumulated globotriaosylceramide (Gb3) [3].

However, the therapeutic window and target selectivity of native DGJ can be further optimized. N-alkylation (e.g., N-methylation, N-butylation, or the addition of functionalized C6-aromatic chains) fundamentally alters the pharmacokinetic and pharmacodynamic profile of the iminosugar. N-alkyl derivatives exhibit enhanced lipophilicity, enabling superior blood-brain barrier (BBB) penetration for neurological LSD variants (such as GM1 gangliosidosis) [5]. Furthermore, varying the N-alkyl chain length shifts the inhibitory profile from α-galactosidase A towards glucosylceramide synthase (GCS) or β-galactosidase, allowing these derivatives to function as potent agents for Substrate Reduction Therapy (SRT) [4].

G Mutant_Enzyme Misfolded Mutant α-Gal A (ER Lumen) Complex Stable Chaperone-Enzyme Complex (Proper Folding Achieved) Mutant_Enzyme->Complex Binding Degradation ER-Associated Degradation (ERAD) (Proteasome) Mutant_Enzyme->Degradation Without Chaperone Chaperone N-Alkyl-DGJ Derivative (Pharmacological Chaperone) Chaperone->Complex Golgi Golgi Apparatus (Trafficking & Maturation) Complex->Golgi Secretory Pathway Lysosome Lysosome (Acidic pH triggers dissociation) Golgi->Lysosome Vesicular Transport Substrate Substrate Hydrolysis (Gb3 Clearance) Lysosome->Substrate Chaperone Release

Fig 1: Mechanism of N-alkyl-DGJ derivatives as pharmacological chaperones rescuing mutant α-Gal A.

Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of N-methyl and N-alkyl deoxygalactonojirimycin derivatives generally proceeds via two distinct strategic pathways: Semi-synthesis via direct N-alkylation of the parent DGJ, and De novo synthesis via reductive amination of carbohydrate precursors.

Strategy A: Direct N-Alkylation of Unprotected DGJ

For drug development workflows requiring rapid library generation (e.g., screening various N-alkyl chain lengths), direct alkylation of the secondary amine in unprotected 1-deoxygalactonojirimycin is the most efficient route [2]. Because the ring nitrogen is significantly more nucleophilic than the surrounding secondary hydroxyl groups, selective N-alkylation can be achieved without the need for exhaustive protection-deprotection sequences, provided the reaction is strictly controlled under mild alkaline conditions.

Strategy B: De Novo Synthesis via Reductive Amination

When synthesizing highly functionalized derivatives or when the parent DGJ is cost-prohibitive, a de novo approach is utilized. The most robust method involves the reductive amination of 3,4-O-isopropylidene-L-arabino-hexos-5-ulose [1]. In this pathway, the introduction of the primary amine (e.g., methylamine for N-methyl-DGJ) simultaneously dictates the N-substituent and initiates the intramolecular cyclization to form the piperidine core. The stereochemistry of the D-galacto configuration is elegantly controlled during the catalytic hydrogenation step.

G Start1 1-Deoxygalactonojirimycin (DGJ) Alkylation Direct N-Alkylation (R-Br, K2CO3, DMF, 80°C) Start1->Alkylation Product1 N-Alkyl-DGJ (e.g., N-methyl, N-butyl) Alkylation->Product1 Start2 L-arabino-hexos-5-ulose (3,4-O-isopropylidene) RedAmination Reductive Amination (R-NH2, H2, Pd/C, MeOH) Start2->RedAmination Intermediate Protected N-Alkyl-DGJ RedAmination->Intermediate Deprotection Acidic Deprotection (HCl/MeOH or TFA) Intermediate->Deprotection Deprotection->Product1

Fig 2: Divergent synthetic pathways for N-alkyl-DGJ via direct alkylation and reductive amination.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection and built-in analytical checkpoints are explicitly defined.

Protocol A: Direct N-Alkylation of 1-Deoxygalactonojirimycin

Objective: Synthesis of N-butyl-1-deoxygalactonojirimycin (NB-DGJ) or N-methyl-DGJ.

  • Substrate Solubilization: Dissolve unprotected 1-deoxygalactonojirimycin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is a highly polar aprotic solvent, strictly necessary to solubilize the densely hydrogen-bonded, polyhydroxylated piperidine core without competing as a nucleophile.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) to the solution.

    • Causality: K₂CO₃ acts as a mild, heterogeneous base. It efficiently scavenges the hydrobromic acid generated during the alkylation event. A stronger base (e.g., NaH) would risk deprotonating the hydroxyl groups, leading to unwanted O-alkylation, while K₂CO₃ maintains strict chemoselectivity for the nitrogen atom [2].

  • Alkylation Event: Dropwise add the desired alkyl halide (e.g., methyl bromide solution or 1-bromobutane) (1.1 eq). Stir the suspension vigorously at 60–80 °C for 16 hours under an inert argon atmosphere.

  • System Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a highly polar eluent system (CH₂Cl₂/MeOH/NH₄OH 80:20:2).

    • Validation Checkpoint: The secondary amine starting material will remain near the baseline, while the successful N-alkylated product will migrate as a distinct, higher Rf​ spot due to the masking of the polar N-H bond.

  • Workup & Isolation: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under high vacuum to remove DMF. Purify the crude residue via ion-exchange chromatography (Dowex 50WX8, H⁺ form), eluting with aqueous ammonia (0.5 M) to yield the pure N-alkyl-DGJ.

Protocol B: De Novo Synthesis via Reductive Amination

Objective: Synthesis of N-methyl-DGJ from carbohydrate precursors.

  • Imine Formation: Dissolve 3,4-O-isopropylidene-L-arabino-hexos-5-ulose (1.0 eq) in anhydrous methanol. Add methylamine (2.0 M in MeOH, 1.2 eq).

    • Causality: The primary amine selectively attacks the C5 ketone, forming a transient imine intermediate. The 3,4-O-isopropylidene protecting group is critical here; it locks the conformation of the sugar ring, preventing unwanted side reactions and directing the stereochemistry of the subsequent reduction [1].

  • Stereoselective Reduction: Add palladium on carbon (Pd/C, 10% w/w) to the reaction mixture. Purge the vessel and place it under a hydrogen atmosphere (1 atm). Stir at room temperature for 16 hours.

    • Causality: Catalytic hydrogenation reduces the imine to an amine, which immediately undergoes intramolecular cyclization with the C1 aldehyde/hemiacetal. The steric bulk of the isopropylidene group forces the incoming hydride to attack from the less hindered face, establishing the correct D-galacto stereocenter at C5.

  • Catalyst Removal: Filter the suspension through a pad of Celite to remove the Pd/C catalyst.

    • Validation Checkpoint: The filtrate must be completely clear; residual palladium can interfere with biological assays and violates API purity standards.

  • Global Deprotection: Concentrate the filtrate and redissolve the intermediate in methanolic HCl (0.1 M). Stir for 4 hours at room temperature to cleave the isopropylidene acetal.

  • Analytical Validation: Confirm deprotection via ¹H-NMR.

    • Validation Checkpoint: The successful removal of the protecting group is confirmed by the complete disappearance of the two characteristic sharp singlet methyl peaks at ~1.30 and 1.50 ppm.

Quantitative Data: Enzyme Inhibition Profiles

The functionalization of the ring nitrogen dictates the biological target of the iminosugar. While native DGJ is a highly specific inhibitor (and chaperone) for α-galactosidase A, extending the alkyl chain shifts the affinity toward Glucosylceramide Synthase (GCS) or β-galactosidase.

Table 1: Comparative Kinetic Data of DGJ and N-Alkyl Derivatives

CompoundTarget EnzymeInhibitory PotencyPrimary Clinical/Research Application
1-Deoxygalactonojirimycin (DGJ) α-Galactosidase AIC₅₀ ≈ 0.04 µMPharmacological Chaperone (Fabry Disease)[3]
N-butyl-DGJ (NB-DGJ) Glucosylceramide Synthase (GCS)Kᵢ ≈ 5.0 µMSubstrate Reduction Therapy (Gaucher Disease)[4]
N-butyl-DGJ (NB-DGJ) α-Galactosidase AKᵢ > 100 µMDemonstrates target shift away from α-Gal A[4]
N-nonyl-DGJ (NN-DGJ) β-GalactosidaseHigh Potency (nM range)Pharmacological Chaperone (GM1 Gangliosidosis) [5]

Note: The dramatic shift in target selectivity upon N-butylation highlights the critical nature of the active site's hydrophobic pocket in GCS compared to the highly polar active site of α-Gal A.

Foundational

The Discovery and Development of N-Methyl Deoxygalactonojirimycin (Migalastat): A Paradigm Shift in Pharmacological Chaperoning

Executive Summary The discovery of iminosugars—carbohydrate analogs where the endocyclic oxygen atom is replaced by a nitrogen atom—has provided a rich vein for drug discovery, particularly in the realm of glycosidase mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of iminosugars—carbohydrate analogs where the endocyclic oxygen atom is replaced by a nitrogen atom—has provided a rich vein for drug discovery, particularly in the realm of glycosidase modulation[1]. Historically developed as competitive enzyme inhibitors, the therapeutic application of iminosugars underwent a radical paradigm shift with the development of N-Methyl deoxygalactonojirimycin (N-Me-DGJ), clinically known as migalastat[2].

Migalastat was developed to treat Fabry disease, a rare X-linked lysosomal storage disorder characterized by deficient α -galactosidase A ( α -Gal A) activity and the subsequent toxic accumulation of globotriaosylceramide (GL-3)[3]. Rather than inhibiting the enzyme to reduce substrate synthesis, migalastat acts as a pharmacological chaperone (PC) . It rescues misfolded, mutant α -Gal A from premature degradation in the endoplasmic reticulum (ER), facilitating its proper trafficking to the lysosome where it can restore metabolic homeostasis[4].

Mechanistic Rationale: The Chaperone Concept

In Fabry disease, many missense mutations in the GLA gene do not destroy the catalytic capacity of α -Gal A; rather, they cause thermodynamic instability[3]. The misfolded proteins fail the Endoplasmic Reticulum Quality Control (ERQC) system and are targeted for proteasomal degradation[5].

Migalastat is a potent, reversible competitive inhibitor of α -Gal A[5]. However, the therapeutic ingenuity lies in its spatial and pH-dependent behavior:

  • ER Stabilization (pH ~7.0): At sub-inhibitory concentrations, migalastat selectively binds to the active site of amenable mutant α -Gal A in the neutral pH of the ER. This binding thermodynamically stabilizes the enzyme's native conformation, allowing it to bypass ERQC[4].

  • Lysosomal Dissociation (pH ~4.5): Once the stabilized enzyme-drug complex traffics to the lysosome, the highly acidic environment and the overwhelming abundance of the endogenous substrate (GL-3) outcompete migalastat. The drug dissociates, leaving the fully active enzyme to degrade GL-3[6].

MoA ER ER (pH ~7.0) Mutant Misfolded α-Gal A ER->Mutant Degradation Proteasomal Degradation Mutant->Degradation No Drug Complex Stabilized Complex Mutant->Complex + Migalastat Migalastat Migalastat Migalastat->Complex Lysosome Lysosome (pH ~4.5) Complex->Lysosome Trafficking Dissociation Drug Dissociation Lysosome->Dissociation Low pH Active Active α-Gal A Dissociation->Active

Pharmacological chaperone mechanism of Migalastat from the ER to the lysosome.

Quantitative Pharmacodynamics

The efficacy of migalastat is strictly mutation-dependent. Clinical application requires prior in vitro confirmation that a patient's specific GLA mutation is "amenable" to chaperoning[3].

ParameterValueContext / Clinical Significance
Target Enzyme α -Galactosidase ADeficient in Fabry Disease[6].
IC 50​ (Inhibition) ~4.0 μ MDemonstrates potent active-site binding[5].
EC 50​ (Chaperoning) 0.8 μ M to >1 mMHighly variable; dictates amenability of specific GLA mutations[5].
Primary Substrate Globotriaosylceramide (GL-3)Clearance reduces pathological accumulation in renal and cardiac tissues[6].

Experimental Methodologies & Protocols

Protocol A: Large-Scale Industrial Purification of N-Me-DGJ HCl

Early syntheses of DGJ derivatives relied heavily on ion-exchange chromatography, which is economically unviable for multi-kilogram commercial scale-up[7]. To solve this, a highly efficient extraction protocol leveraging the common ion effect was developed.

  • Rationale for Extraction Choice: After chemical synthesis (lactam reduction and N-alkylation), the crude product contains heavy alkali impurities (e.g., sodium methoxide, NaCl). Concentrated hydrochloric acid (HCl) is used because it fully dissolves the protonated DGJ hydrochloride while forcing the precipitation of NaCl due to the common ion effect. Crucially, DGJ is chemically stable in concentrated HCl and does not dehydrate[7].

Step-by-Step Methodology:

  • Solvation: Suspend the crude, solid N-Me-DGJ mixture in concentrated HCl (37%) under continuous stirring at room temperature.

  • Precipitation: Allow the mixture to stir for 1 hour. The high chloride ion concentration suppresses the solubility of NaCl, causing it to precipitate entirely out of the solution[7].

  • Filtration: Filter the acidic suspension through a glass microfiber filter to remove the insoluble NaCl retentate.

  • Crystallization: Pour the highly acidic filtrate slowly into a cold anti-solvent mixture of ethanol and water (10:1 v/v) to induce crystallization of N-Me-DGJ HCl.

  • Validation (Self-Validating QC): Isolate the white crystalline solid and analyze via High-Performance Liquid Chromatography (HPLC) and 13 C-NMR. The protocol is validated if the HPLC w/w assay demonstrates >99.5% purity and NMR confirms the absence of degradation products[7].

Purification Crude Crude N-Me-DGJ HCl Conc. HCl Extraction Crude->HCl Filter Filtration HCl->Filter Waste Insoluble NaCl Filter->Waste Retentate Solution Soluble N-Me-DGJ HCl Filter->Solution Filtrate Crystal Crystallization Solution->Crystal Pure Pure N-Me-DGJ HCl Crystal->Pure

Scalable concentrated HCl purification workflow for N-Me-DGJ.

Protocol B: In Vitro Amenability Assay for GLA Mutations

Because migalastat only works on specific misfolded conformations, an in vitro Good Laboratory Practice (GLP) assay is required to classify mutations as amenable or non-amenable[3].

  • Rationale for Cell Line: HEK-293 (Human Embryonic Kidney) cells are utilized because they provide a human post-translational modification environment crucial for the proper glycosylation of α -Gal A, and their high transfection efficiency ensures robust transient expression of mutant plasmids.

  • Rationale for Substrate: 4-methylumbelliferyl- α -D-galactopyranoside (4-MU- α -Gal) is used because it is a fluorogenic substrate that allows for highly sensitive, linear quantification of lysosomal enzyme activity without radioactive hazards.

Step-by-Step Methodology:

  • Transfection: Plate HEK-293 cells in 96-well plates. Transfect cells with plasmid DNA containing the patient-specific mutant GLA gene using a lipid-based transfection reagent.

  • Chaperone Incubation: 24 hours post-transfection, replace the media with fresh media containing 10 μ M migalastat.

    • Causality: Incubate for 5 days to allow sufficient time for protein synthesis, chaperone-mediated ER rescue, trafficking to the lysosome, and accumulation of the stabilized enzyme[4].

  • Lysis & Assay: Wash cells with PBS and lyse using an acidic lysis buffer (pH 4.5) containing Triton X-100. Add the fluorogenic substrate 4-MU- α -Gal and incubate at 37°C for 1 hour.

  • Termination & Readout: Stop the reaction using an alkaline buffer (pH 10.5) to maximize the fluorescence of the released 4-methylumbelliferone. Read fluorescence at Ex/Em 355/460 nm.

  • Validation (Self-Validating QC): The assay must include a Wild-Type (WT) GLA positive control and an empty vector negative control. A mutation is validated as "amenable" if migalastat treatment yields a 1.2-fold increase in activity over untreated baseline, and the absolute activity reaches 3% of WT levels[5].

Conclusion

The discovery and optimization of N-Me-DGJ represents a triumph of rational drug design. By exploiting the differential pH between the ER and the lysosome[4], and by overcoming industrial purification bottlenecks via common-ion extraction[7], migalastat successfully transitioned from a simple iminosugar inhibitor to the first approved oral pharmacological chaperone for Fabry disease[2].

References

  • What is the mechanism of Migalastat Hydrochloride? - Patsnap Synapse Source: patsnap.com URL:3

  • Galafold: Uses, Side Effects & Dosage - Healio Source: healio.com URL:6

  • Migalastat - Wikipedia Source: wikipedia.org URL:5

  • Migalastat: A Review in Fabry Disease - PMC - NIH Source: nih.gov URL:4

  • US7973157B2 - Imino and amino sugar purification - Google Patents Source: google.com URL:7

  • Iminosugars – Knowledge and References - Taylor & Francis Source: taylorandfrancis.com URL:1

  • Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis - MDPI Source: mdpi.com URL:2

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: N-Methyl-deoxygalactonojirimycin (MIGALASTAT) in Cell Culture Assays

Introduction: Targeting Fabry Disease at the Cellular Level Fabry disease is an X-linked lysosomal storage disorder caused by mutations in the GLA gene, leading to deficient activity of the enzyme α-galactosidase A (α-Ga...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting Fabry Disease at the Cellular Level

Fabry disease is an X-linked lysosomal storage disorder caused by mutations in the GLA gene, leading to deficient activity of the enzyme α-galactosidase A (α-Gal A).[1][2] This deficiency results in the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3) and its deacylated form lyso-Gb3, within lysosomes.[2][3][4] This accumulation drives a cascade of cellular dysfunction, culminating in severe damage to the kidneys, heart, and nervous system.[2][5]

N-Methyl-deoxygalactonojirimycin, more commonly known as migalastat (Galafold®), is a pharmacological chaperone designed to treat Fabry disease.[6][7] Unlike enzyme replacement therapy (ERT), which introduces a recombinant version of the enzyme, migalastat is a small iminosugar molecule that acts as a protein stabilizer.[1][6] It selectively and reversibly binds to the active site of certain mutant forms of α-Gal A in the endoplasmic reticulum (ER).[1][8] This binding assists in the correct folding of these "amenable" mutant enzymes, preventing their premature degradation and facilitating their successful trafficking to the lysosome.[1][7] Once in the acidic environment of the lysosome, migalastat dissociates, allowing the now-functional α-Gal A to perform its role in catabolizing Gb3.[6]

These application notes provide a comprehensive guide for researchers utilizing migalastat in cell culture-based assays to investigate its efficacy, determine the amenability of specific GLA mutations, and elucidate the cellular mechanisms of Fabry disease.

Mechanism of Action: A Chaperone's Journey

The efficacy of migalastat is entirely dependent on the specific GLA mutation. It is effective only for "amenable" mutations, which are typically missense mutations that produce an unstable but potentially active enzyme.[9] Mutations that result in no protein production or a severely truncated, non-functional enzyme are considered non-amenable.[9] The core function of migalastat is to stabilize the nascent, misfolded α-Gal A protein within the ER.

MIGALASTAT_MOA MIGALASTAT dissociates in the acidic lysosome, releasing the functional enzyme. cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Low pH) misfolded_aga Misfolded α-Gal A (Amenable Mutant) complex α-Gal A :: MIGALASTAT (Stabilized Complex) misfolded_aga->complex degradation ER-Associated Degradation (ERAD) misfolded_aga->degradation Default Fate migalastat_er MIGALASTAT migalastat_er->complex Binds & Stabilizes golgi_node Trafficking complex->golgi_node Successful Trafficking functional_aga Functional α-Gal A golgi_node->functional_aga Delivery migalastat_lyso MIGALASTAT golgi_node->migalastat_lyso catabolism Gb3 Catabolism functional_aga->catabolism gb3 Gb3 Substrate gb3->catabolism

Figure 1: Mechanism of Action of MIGALASTAT.

Experimental Design & Workflow

A typical cell-based experiment to assess migalastat's efficacy involves several key stages: cell culture, treatment, lysate preparation, and downstream analysis. The primary endpoints are the restoration of α-Gal A enzyme activity and the reduction of Gb3 substrate.

Experimental_Workflow cluster_assays Downstream Assays start Start: Culture Fabry Patient-Derived Cells (e.g., Fibroblasts) treatment Treat cells with varying concentrations of MIGALASTAT (and vehicle control) for 48-72h start->treatment harvest Harvest Cells & Prepare Lysates treatment->harvest activity_assay Protocol 1: α-Gal A Enzyme Activity Assay (Primary Endpoint) harvest->activity_assay Split Lysate/Cells western_blot Protocol 2: Western Blot for α-Gal A Protein (Confirmatory) harvest->western_blot Split Lysate/Cells gb3_assay Protocol 3: Gb3/lyso-Gb3 Quantification (Functional Outcome) harvest->gb3_assay Split Lysate/Cells cytotoxicity Protocol 4: Cytotoxicity Assay (Safety/Specificity) harvest->cytotoxicity Split Lysate/Cells analysis Data Analysis: Normalize to protein concentration, compare treated vs. control activity_assay->analysis western_blot->analysis gb3_assay->analysis cytotoxicity->analysis end Conclusion: Determine Mutation Amenability & Dose Response analysis->end

Figure 2: General Experimental Workflow.
Cell Models

The choice of cell model is critical. Patient-derived somatic cells are the gold standard for personalized medicine investigations.[10][11]

  • Patient-Derived Fibroblasts: A classic and versatile model for general screening and validation.[2]

  • iPSC-Derived Models: Induced pluripotent stem cells can be differentiated into disease-relevant cell types like cardiomyocytes or podocytes, offering a more physiologically relevant platform.[2][12]

  • Engineered Cell Lines: Cell lines such as HEK-293 or LA-N-2 can be engineered to express specific GLA mutations or have the endogenous gene knocked down, providing a consistent and scalable model system.[1][5][13]

Reagents & Materials
Reagent/MaterialSupplier (Example)Purpose
MIGALASTAT HCl Cayman ChemicalPharmacological Chaperone
Cell Culture Medium (e.g., DMEM) Gibco / MilliporeSigmaCell growth and maintenance
Fetal Bovine Serum (FBS) Gibco / MilliporeSigmaGrowth supplement
Penicillin-Streptomycin Gibco / MilliporeSigmaAntibiotic
α-Gal A Activity Assay Kit Abcam / MilliporeSigmaEnzyme activity measurement
BCA Protein Assay Kit Thermo Fisher ScientificProtein quantification for normalization
Primary Antibody: anti-α-Gal A Santa Cruz / AbcamWestern Blotting
Secondary HRP-conjugated Antibody Cell Signaling TechnologyWestern Blotting
Gb3/lyso-Gb3 ELISA or LC-MS/MS Various / Core FacilitySubstrate quantification
MTT or LDH Cytotoxicity Kit MilliporeSigma / PromegaCell viability assessment
Cell Lysis Buffer (e.g., RIPA) Cell Signaling TechnologyProtein extraction

Core Protocols

Critical Note: Always include a "vehicle-only" control (e.g., cells treated with the same volume of solvent used to dissolve migalastat, typically water or PBS) and a "wild-type" cell line control in all experiments.

Protocol 1: α-Galactosidase A (α-Gal A) Enzyme Activity Assay

This is the primary assay to determine if a mutation is amenable to migalastat. The protocol is based on the use of a synthetic fluorogenic substrate.[14][15]

Principle: Cell lysates are incubated with a non-fluorescent substrate, such as 4-Methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal). Active α-Gal A cleaves the substrate, releasing the highly fluorescent 4-Methylumbelliferone (4-MU), which can be quantified.

Procedure:

  • Cell Seeding & Treatment: Seed Fabry patient cells in a 6-well or 12-well plate. Allow cells to adhere for 24 hours. Treat cells with a range of migalastat concentrations (e.g., 1, 10, 100 µM) for 48-72 hours.

  • Cell Harvest and Lysis:

    • Aspirate media and wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer (often supplied in kits, or deionized water for lysis by freeze-thaw cycles).[14]

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Perform 3-5 freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.[14]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay. This is crucial for normalizing enzyme activity.[14]

  • Enzyme Reaction:

    • In a 96-well black plate, add 2-10 µL of cell lysate (diluted to equalize protein amount, e.g., 5-10 µg total protein).

    • Prepare a 4-MU standard curve according to the kit manufacturer's protocol.

    • Initiate the reaction by adding the 4-MU-α-Gal substrate solution (prepared in an acidic assay buffer, pH ~4.7).[14]

    • Incubate at 37°C for 1-2 hours, protected from light.[15]

  • Measurement: Stop the reaction by adding a high pH stop solution (e.g., 1.0 M glycine-NaOH, pH 10.5).[14] Read the fluorescence on a plate reader at Ex/Em = 360/445 nm.[15]

Data Analysis: Calculate the concentration of 4-MU produced using the standard curve. Normalize this value to the amount of protein used and the incubation time (e.g., nmol/mg/hr). An amenable mutation is typically defined by a significant, dose-dependent increase in α-Gal A activity compared to the vehicle-treated control.[13]

Protocol 2: Western Blot for α-Gal A Protein Levels

This assay confirms whether the increased activity is due to increased levels of stabilized α-Gal A protein.

Procedure:

  • Lysate Preparation: Use 20-40 µg of the same protein lysate prepared for the activity assay.

  • SDS-PAGE: Separate proteins on a 10-12% polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Probing:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for α-Gal A overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Use an ECL substrate to visualize the protein bands. Also probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Expected Outcome: In cells with an amenable mutation, migalastat treatment should lead to a visible increase in the intensity of the α-Gal A band compared to untreated cells, indicating successful stabilization and prevention of degradation.

Protocol 3: Quantification of Globotriaosylceramide (Gb3)

This assay measures the functional downstream effect of restored α-Gal A activity. A reduction in Gb3 levels provides strong evidence of the chaperone's therapeutic potential.

Methods:

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for accurate quantification of Gb3 and lyso-Gb3.[3][4] It requires specialized equipment and expertise, and is often performed by a core facility.

  • Immunofluorescence/ELISA: Antibody-based methods can provide semi-quantitative or quantitative data on Gb3 accumulation and clearance.[16]

General Procedure (for Immunofluorescence):

  • Grow cells on glass coverslips and treat with migalastat as described above.

  • Fix, permeabilize, and block the cells.

  • Incubate with an anti-Gb3 primary antibody.

  • Wash and incubate with a fluorescently-labeled secondary antibody.

  • Mount coverslips and visualize using a fluorescence microscope. Compare the intensity and prevalence of Gb3 puncta between treated and untreated cells.

Protocol 4: Cytotoxicity Assay

It is essential to ensure that the observed effects are due to the specific chaperone activity of migalastat and not due to general cellular toxicity.

Methods:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[17][18] Viable cells with active dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[18]

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.[19]

Procedure (MTT Assay):

  • Seed cells in a 96-well plate and treat with the same concentrations of migalastat used in the efficacy assays. Include a positive control for toxicity (e.g., 10% DMSO).

  • After the treatment period (48-72 hours), add MTT labeling reagent to each well and incubate for 4 hours at 37°C.[18]

  • Add solubilization solution to dissolve the formazan crystals.

  • Incubate overnight in the incubator.[18]

  • Measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.

Data Interpretation & Troubleshooting

ObservationPossible Cause(s)Suggested Action
No increase in α-Gal A activity 1. Non-amenable mutation.2. Incorrect migalastat concentration.3. Assay failure (e.g., bad substrate).1. Confirm mutation type from literature.2. Perform a wider dose-response curve.3. Run a positive control (recombinant α-Gal A or wild-type cell lysate).
High variability between replicates 1. Inconsistent cell numbers.2. Inaccurate pipetting.3. Incomplete cell lysis.1. Be meticulous with cell counting and seeding.2. Use calibrated pipettes.3. Ensure freeze-thaw cycles are thorough.
Increased α-Gal A activity but no change in Gb3 1. Insufficient treatment time for substrate clearance.2. Restored enzyme activity is too low to impact substrate load.3. Assay for Gb3 is not sensitive enough.1. Extend treatment duration to 5-7 days.2. The mutation may only be partially responsive.3. Use a more sensitive method like LC-MS/MS.
Decreased cell viability in cytotoxicity assay 1. Migalastat concentration is too high.2. Off-target effects.3. Contamination.1. Lower the concentration range for efficacy studies.2. Review literature for known off-target effects.3. Check cultures for contamination.

References

  • Hughes, D.A., et al. (2015). Oral pharmacological chaperone migalastat compared with enzyme replacement therapy in Fabry disease: 18-month results from the randomised phase III ATTRACT study. Journal of Medical Genetics. Available at: [Link]

  • Lenders, M., et al. (2019). Oral Chaperone Therapy Migalastat for Treating Fabry Disease: Enzymatic Response and Serum Biomarker Changes After 1 Year. Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Wikipedia. (n.d.). Migalastat. Wikipedia. Available at: [Link]

  • Creative Biolabs. (n.d.). Fabry Disease Cell Model Products. Creative Biolabs. Available at: [Link]

  • Haute Autorité de Santé. (2017). GALAFOLD (migalastat), chaperone molecule for amenable α-galactosidase mutations. HAS. Available at: [Link]

  • Borisch, C., et al. (2024). Human in vitro models for Fabry disease. Journal of Translational Medicine. Available at: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Hoepfner, J., et al. (2024). Human in vitro models for Fabry disease: new paths for unravelling disease mechanisms and therapies. Journal of Translational Medicine. Available at: [Link]

  • Lamb, Y.N. (2019). Migalastat: A Review in Fabry Disease. Drugs. Available at: [Link]

  • Lopes, A. (2022). Newly ID'd GLA mutations may be amenable to Galafold: Study. Fabry Disease News. Available at: [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega. Available at: [Link]

  • ResearchGate. (n.d.). An antibody binding-based fluorescent assay for the rapid quantification of globotriaosylceramide levels in human Fabry cells. ResearchGate. Available at: [Link]

  • Luk, K., et al. (2024). Mutation-Specific Cardiomyocyte Lines from Patients with Fabry Disease: A Sustainable In Vitro Model to Investigate Structure, Function, and Disease Mechanisms. MDPI. Available at: [Link]

  • protocols.io. (2024). Cytotoxicity Assay Protocol. protocols.io. Available at: [Link]

  • JoVE. (n.d.). In Vitro Measurement of α-Galactosidase A and Acid α-Glucosidase Enzyme Activity. Journal of Visualized Experiments. Available at: [Link]

  • Medin, J.A., et al. (2016). Development of a model system for neuronal dysfunction in Fabry Disease. Molecular and Cellular Neuroscience. Available at: [Link]

  • Canadian Agency for Drugs and Technologies in Health. (2017). Summary of GLA Mutational Assay. CADTH. Available at: [Link]

  • European Medicines Agency. (2021). Assessment report - Galafold. EMA. Available at: [Link]

  • Wanner, C., et al. (2022). Consensus recommendations for the treatment and management of patients with Fabry disease on migalastat: a modified Delphi study. Frontiers in Neurology. Available at: [Link]

  • Shin, Y.H., et al. (2015). Nano-LC-MS/MS for Quantification of Lyso-Gb3 and Its Analogues Reveals a Useful Biomarker for Fabry Disease. PLOS One. Available at: [Link]

  • ResearchGate. (n.d.). Gb3 and lyso-Gb3 quantification in cultured fibroblasts treated with agalsidase beta co-administrated with α-cyclosulfamidate 4 and Gal-DNJ 8. ResearchGate. Available at: [Link]

  • Khan, S.A., et al. (2013). Extracellular α-Galactosidase from Trichoderma sp. (WF-3): Optimization of Enzyme Production and Biochemical Characterization. BioMed Research International. Available at: [Link]

  • Ujhelly, O., et al. (2023). Flow Cytometry-Based Assay to Detect Alpha Galactosidase Enzymatic Activity at the Cellular Level. MDPI. Available at: [Link]

  • Shu, L., et al. (2015). Dissociation of globotriaosylceramide and impaired endothelial function in α-galactosidase-A deficient EA.hy926 cells. Journal of Inherited Metabolic Disease. Available at: [Link]

  • ResearchGate. (n.d.). Detection of the α‐Gal epitope. ResearchGate. Available at: [Link]

  • Gagliardi, M., et al. (2023). Determination of Gb3 and Lyso-Gb3 in Fabry Disease-Affected Patients by LC-MRM/MS. MDPI. Available at: [Link]

  • Apostolovic, D., et al. (2018). α-Gal on the protein surface affects uptake and degradation in immature monocyte derived dendritic cells. Scientific Reports. Available at: [Link]

  • ResearchGate. (n.d.). Western blot analysis of α-gal using anti-gal IgM in dsADGal... ResearchGate. Available at: [Link]

  • Rondanelli, M., et al. (2024). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. Molecules. Available at: [Link]

  • Cenci, E., et al. (2023). N-Alkyl Derivatives of Deoxynojirimycin (DNJ) as Antiviral Agents: Overview and Update. Viruses. Available at: [Link]

  • Asanuma, H., et al. (2000). N-methyl-1-deoxynojirimycin (MOR-14), an Alpha-Glucosidase Inhibitor, Markedly Reduced Infarct Size in Rabbit Hearts. Journal of Cardiovascular Pharmacology. Available at: [Link]

  • Wikipedia. (n.d.). 1-Deoxynojirimycin. Wikipedia. Available at: [Link]

  • Takara Bio. (2003). X-α-Gal Protocol-at-a-Glance. Takara Bio. Available at: [Link]

  • Alpha-gal Information. (n.d.). Diagnosis and Testing. Alpha-gal Information. Available at: [Link]

Sources

Application

measuring alpha-galactosidase A enhancement with N-Methyl deoxygalactonojirimycin

Application Note: Pharmacological Chaperone Enhancement of Mutant α-Galactosidase A using N-Methyl-Deoxygalactonojirimycin Introduction & Mechanistic Grounding Fabry disease is an X-linked lysosomal storage disorder driv...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Pharmacological Chaperone Enhancement of Mutant α-Galactosidase A using N-Methyl-Deoxygalactonojirimycin

Introduction & Mechanistic Grounding

Fabry disease is an X-linked lysosomal storage disorder driven by mutations in the GLA gene, which results in a critical deficiency of the lysosomal hydrolase α-galactosidase A (α-Gal A)[1]. The majority of these genetic alterations are missense mutations. Rather than destroying the enzyme's catalytic active site, these mutations often cause localized protein misfolding. The endoplasmic reticulum (ER) quality control machinery detects these misfolded variants, preventing their transit to the lysosome and prematurely targeting them for ER-associated degradation[2].

Pharmacological chaperone therapy (PCT) represents a targeted intervention to rescue these mutant enzymes. N-Methyl-deoxygalactonojirimycin (N-Me-DGJ), an alkylated iminosugar derivative of 1-deoxygalactonojirimycin (Migalastat), acts as a reversible, competitive inhibitor of α-Gal A at neutral pH[3],[4]. By specifically binding to the active site of the misfolded enzyme within the ER, N-Me-DGJ acts as a structural scaffold, stabilizing the enzyme's native conformation. This stabilization allows the enzyme to bypass ER quality control and successfully traffic to the lysosome. Upon reaching the acidic environment of the lysosome (pH ~4.5) and encountering high concentrations of the endogenous substrate globotriaosylceramide (Gb3), the chaperone dissociates, unmasking the rescued enzyme to perform its normal catalytic degradation[1],[5].

MOA Mutant Mutant α-Gal A (Misfolded in ER) Complex Chaperone-Enzyme Complex (Stabilized folded state) Mutant->Complex Binding (pH 7.0) Chaperone N-Methyl-DGJ (Chaperone) Chaperone->Complex Golgi Trafficking via Golgi Complex->Golgi Proper Routing Lysosome Lysosome (pH 4.5) Chaperone Dissociates Golgi->Lysosome Proper Routing Degradation Gb3 Substrate Degradation Lysosome->Degradation Restoration of Activity

Mechanism of N-Methyl-DGJ stabilizing mutant α-Gal A for lysosomal trafficking.

Experimental Rationale: Designing a Self-Validating System

To accurately measure the enhancement of α-Gal A by N-Me-DGJ, the in vitro assay must isolate the specific activity of the mutant enzyme from background noise and off-target hydrolysis. This protocol is engineered with the following causal safeguards:

  • Substrate Specificity Control: The synthetic fluorogenic substrate 4-methylumbelliferyl-α-D-galactopyranoside (4-MUG) is utilized to quantify enzyme activity[6]. However, cellular lysates also contain α-N-acetylgalactosaminidase (α-NAGA), a distinct lysosomal enzyme that can indiscriminately cleave 4-MUG. To prevent false-positive fluorescence, high concentrations of N-acetyl-D-galactosamine (GalNAc) are added to the assay buffer to competitively and selectively inhibit α-NAGA[6],[7].

  • pH-Driven Dissociation: The lysis and assay buffers are strictly maintained at pH 4.6. This mimics the lysosomal environment, optimizing α-Gal A catalytic activity while simultaneously driving the dissociation of the N-Me-DGJ chaperone from the enzyme's active site, ensuring the rescued activity is fully measurable[6],[8].

  • Signal Maximization: The reaction is terminated using a highly alkaline Stop Solution (0.2 M Glycine-NaOH, pH 10.7). This extreme pH shift instantly denatures the enzyme to halt the reaction and deprotonates the released 4-methylumbelliferone (4-MU), shifting it to its highly fluorescent anionic state for maximum detection sensitivity[9],[6].

  • Internal Normalization: Absolute fluorescence is relative without proper baselining. A 4-MU standard curve is generated for every plate to convert relative fluorescence units (RFU) to absolute molar product, which is then normalized to total cellular protein using a BCA assay to account for variations in cell density or lysis efficiency[1],[6].

Reagents and Materials

  • Cell Lines: HEK-293T cells transiently transfected with mutant GLA plasmids, or patient-derived immortalized fibroblasts[9],[6].

  • Compounds: N-Methyl-deoxygalactonojirimycin (N-Me-DGJ)[3].

  • Substrate: 4-MUG (4-methylumbelliferyl-α-D-galactopyranoside)[6].

  • Inhibitor: N-acetyl-D-galactosamine (GalNAc)[6].

  • Lysis Buffer: 27 mM sodium citrate, 46 mM sodium phosphate dibasic, 0.5% Triton X-100, pH 4.6[6].

  • Assay Buffer: 27 mM sodium citrate, 46 mM sodium phosphate dibasic, pH 4.6 (Lysis buffer without Triton X-100)[6].

  • Stop Solution: 0.2 M Glycine-NaOH, pH 10.7[9],[6].

Step-by-Step Methodology

Workflow Culture 1. Cell Culture & Transfection Incubate 2. N-Methyl-DGJ Incubation Culture->Incubate Lysis 3. Cell Lysis (pH 4.6 Buffer) Incubate->Lysis Assay 4. 4-MUG Assay + GalNAc Lysis->Assay Stop 5. Stop Reaction (pH 10.7) Assay->Stop Read 6. Fluorescence Reading Stop->Read

Step-by-step workflow for the 4-MUG fluorogenic α-Gal A enhancement assay.

Phase 1: Chaperone Incubation

  • Seed HEK-293T cells in 6-well plates and allow them to adhere overnight.

  • Transfect cells with the desired mutant GLA construct using a standard lipid-based transfection reagent. Crucially, include a mock-transfected (empty vector) control to establish endogenous WT α-Gal A baseline activity[5].

  • 24 hours post-transfection, replace the media with fresh media containing varying concentrations of N-Me-DGJ (e.g., 0, 2, 10, and 20 µM).

  • Incubate the cells for 48 to 96 hours at 37°C, 5% CO2 to allow sufficient time for protein synthesis, chaperone binding, and lysosomal accumulation[9].

Phase 2: Cell Lysis & Protein Extraction

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS) to remove residual media and extracellular chaperone[6].

  • Add 60 µL of Lysis Buffer to each well. The inclusion of 0.5% Triton X-100 ensures complete solubilization of lysosomal membranes without denaturing the target enzyme[6],[7].

  • Scrape the cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.

  • Centrifuge at 20,000 × g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (lysate) to a fresh tube[7].

Phase 3: 4-MUG Enzymatic Activity Assay

  • Prepare the Working Assay Buffer: Supplement the base Assay Buffer with 6 mM 4-MUG and 117 mM GalNAc[6].

  • In a 96-well black microplate, combine 10 µL of cell lysate with 50 µL of the Working Assay Buffer[6].

  • Seal the plate and incubate at 37°C for exactly 60 minutes[9].

  • Terminate the reaction by adding 100 µL of Stop Solution (pH 10.7) to each well[6].

  • Read the fluorescence on a microplate reader set to 355 nm excitation and 460 nm emission[7],[5].

Phase 4: Quantification and Normalization

  • Standard Curve: In parallel, prepare a serial dilution of 4-MU standard (ranging from 1.3 nM to 30 µM) in a mixture of Assay Buffer and Stop Solution. Read fluorescence to generate a standard curve[1],[6].

  • Protein Quantification: Use 10–25 µL of the remaining cell lysate to determine total protein concentration using a Micro BCA Protein Assay Kit[1],[6].

  • Calculation: Convert sample RFU to nanomoles of 4-MU using the standard curve. Divide by the reaction time (1 hour) and the total protein mass (mg) to yield absolute specific activity (nmol/mg/hr)[6],[5].

Data Presentation and Amenability Assessment

To determine if a specific GLA mutation is amenable to N-Me-DGJ therapy, the enzyme activity must meet established pharmacological thresholds. Clinical amenability is typically defined as a relative increase in enzyme activity of ≥1.2-fold over baseline AND an absolute increase of ≥3% of wild-type (WT) enzyme activity[10],[3].

The following table summarizes expected quantitative profiles for different genotypes:

Cell Line / GenotypeTreatmentα-Gal A Activity (nmol/mg/hr)Relative Fold IncreaseAbsolute % of WTAmenability Status
WT (Normal) Vehicle7,500-100%N/A
WT (Normal) 20 µM N-Me-DGJ8,2501.10110%N/A
Mutant A (e.g., R301Q) Vehicle150-2.0%-
Mutant A (R301Q) 20 µM N-Me-DGJ9006.0 12.0% Amenable
Mutant B (e.g., W44X) Vehicle10-0.1%-
Mutant B (W44X) 20 µM N-Me-DGJ121.20.16%Non-Amenable

Data Interpretation Note: Nonsense mutations (like W44X) result in truncated proteins that lack the structural integrity to bind the chaperone, resulting in non-amenability. Missense mutations (like R301Q) retain the active site architecture, allowing N-Me-DGJ to bind, stabilize, and rescue the enzyme[1],[7].

Sources

Method

Application Notes and Protocols for N-Methyl deoxygalactonojirimycin (M-DGJ) in In Vivo Studies

Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of N-Methyl deoxygalactonojirimycin (M-DGJ) for in vivo studies. This docu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of N-Methyl deoxygalactonojirimycin (M-DGJ) for in vivo studies. This document outlines the pre-formulation considerations, detailed protocols for preparing M-DGJ for oral, intravenous, and intraperitoneal administration, and best practices for ensuring the stability and safety of the formulations. By integrating established principles of preclinical formulation with specific data from closely related iminosugar compounds, these protocols offer a robust starting point for rigorous and reproducible in vivo research.

Introduction to N-Methyl deoxygalactonojirimycin (M-DGJ)

N-Methyl deoxygalactonojirimycin (M-DGJ) is a polyhydroxylated piperidine, a class of compounds also known as iminosugars.[1] Structurally similar to monosaccharides, with a nitrogen atom replacing the endocyclic oxygen, iminosugars are potent inhibitors of glycosidases, the enzymes responsible for the cleavage of glycosidic bonds in carbohydrates.[1] The N-methylation of the parent compound, deoxygalactonojirimycin (DGJ), can alter its biological activity, cell permeability, and pharmacokinetic profile.[2]

The primary mechanism of action for M-DGJ and related iminosugars is the inhibition of α-glucosidases.[3] These enzymes are critical for the processing of N-linked glycoproteins in the endoplasmic reticulum (ER).[3][4] By inhibiting these enzymes, M-DGJ can induce ER stress and the unfolded protein response, leading to apoptosis, a mechanism with therapeutic potential in oncology.[5] Furthermore, the interference with glycoprotein processing can disrupt the life cycle of certain viruses that rely on host cell machinery for their glycoprotein maturation.[4]

Given its therapeutic potential, robust and reliable protocols for the in vivo administration of M-DGJ are essential for preclinical research. This guide provides the foundational knowledge and detailed steps to formulate M-DGJ effectively for animal studies.

Pre-formulation Considerations: The Foundation of a Successful Study

Before proceeding to the formulation protocols, a thorough understanding of the physicochemical properties of M-DGJ is crucial. These properties will dictate the choice of vehicle, storage conditions, and ultimately, the success of the in vivo experiment.

Physicochemical Properties of M-DGJ
  • Molecular Formula: C₇H₁₅NO₄[6]

  • Molecular Weight: 177.2 g/mol [6]

  • Appearance: Typically a white to off-white crystalline solid.

  • Solubility: As a hydrochloride salt, M-DGJ is expected to be soluble in aqueous solutions. Based on data from closely related iminosugars, the following solubility profile can be anticipated:

    • 1-Deoxygalactonojirimycin hydrochloride: Soluble in water at 1 mg/mL.[7]

    • 1-Deoxymannojirimycin hydrochloride: Soluble in water at 10 mg/mL.[5]

    • 1-Deoxynojirimycin: Soluble in water up to 25 mg/mL.[8]

It is highly recommended to perform a preliminary solubility test of the specific batch of M-DGJ being used in the intended vehicle to confirm the working concentration range.

Vehicle Selection: More Than Just a Solvent

The choice of vehicle is a critical decision that can impact the tolerability, bioavailability, and stability of the drug.[9] For a water-soluble compound like M-DGJ, aqueous vehicles are the preferred choice.

Recommended Vehicles for M-DGJ:

  • Sterile Saline (0.9% NaCl): An isotonic solution that is well-tolerated for most routes of administration. This is the recommended starting point for M-DGJ formulation.

  • Phosphate-Buffered Saline (PBS, pH 7.4): A buffered isotonic solution that can help maintain the pH of the formulation, which may be important for stability.

  • Citrate Buffer (pH 4-6): In cases of instability at neutral pH, a slightly acidic buffer may improve the stability of the compound. However, the tolerability of the acidic buffer, especially for intravenous administration, must be considered.

Vehicles to Avoid for Initial Studies:

  • Organic Solvents (e.g., DMSO, Ethanol): While useful for solubilizing lipophilic compounds, these can cause toxicity in animals, especially when administered in high concentrations or for chronic studies. Their use should be minimized and justified.[9]

  • Surfactants (e.g., Tween 80, Cremophor EL): These are used to formulate poorly soluble compounds but can also have their own biological effects and may cause hypersensitivity reactions.

Formulation Protocols for M-DGJ

The following protocols provide step-by-step instructions for preparing M-DGJ for oral, intravenous, and intraperitoneal administration. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.

General Preparation Workflow

The general workflow for preparing M-DGJ formulations is as follows:

G cluster_prep Preparation Calculate Calculate Required Mass of M-DGJ and Volume of Vehicle Weigh Weigh M-DGJ Accurately Calculate->Weigh Based on desired concentration and volume Dissolve Dissolve M-DGJ in Vehicle Weigh->Dissolve Add powder to vehicle pH Adjust pH (if necessary) Dissolve->pH Ensure complete dissolution Filter Sterile Filter (0.22 µm) pH->Filter For stability and tolerability Store Store Appropriately Filter->Store Final sterile formulation G cluster_pathway Mechanism of Action MDGJ N-Methyl deoxygalactonojirimycin (M-DGJ) Glucosidase α-Glucosidase I/II MDGJ->Glucosidase Inhibits Glycoprotein N-linked Glycoprotein Processing (ER) Glucosidase->Glycoprotein Required for Misfolded Accumulation of Misfolded Glycoproteins Glycoprotein->Misfolded Inhibition leads to ERStress Endoplasmic Reticulum (ER) Stress Misfolded->ERStress Induces UPR Unfolded Protein Response (UPR) ERStress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Can lead to

Caption: M-DGJ inhibits α-glucosidases, leading to ER stress and apoptosis.

Safety and Handling

As with any research chemical, appropriate safety precautions should be taken when handling M-DGJ.

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses when handling the M-DGJ powder and solutions.

  • Containment: Handle the powder in a chemical fume hood or a powder containment hood to avoid inhalation.

  • Animal Welfare: Monitor animals closely after dosing for any signs of toxicity or adverse reactions. The safety data for 1-deoxygalactonojirimycin suggests good tolerability in mice at doses up to 30 mg/kg/day for 9 weeks, but the specific toxicity profile of M-DGJ should be determined. [10]

Conclusion

These application notes provide a detailed framework for the formulation of N-Methyl deoxygalactonojirimycin for in vivo studies. By following these protocols and considering the underlying scientific principles, researchers can prepare stable, safe, and effective formulations to advance our understanding of the therapeutic potential of this promising iminosugar. It is imperative to remember that these are starting-point protocols, and optimization based on the specific experimental context and analytical validation is always recommended.

References

  • Warfield, K. L., & Alonzi, D. S. (2016). Iminosugars: Promising therapeutics for influenza infection. Future Medicinal Chemistry, 8(4), 349–363.
  • Ishii, S., Chang, H. H., Yoshioka, H., Shimada, T., Mannen, K., Higuchi, Y., Taguchi, A., & Fan, J. Q. (2009). Preclinical efficacy and safety of 1-deoxygalactonojirimycin in mice for Fabry disease. The Journal of pharmacology and experimental therapeutics, 328(3), 723–731.
  • Ma, P., & Zhong, W. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-118.
  • Zitzmann, N., Mehta, A. S., Carrouée, S., Butters, T. D., Platt, F. M., McCauley, J., Blumberg, B. S., Dwek, R. A., & Block, T. M. (1999). Imino sugars inhibit the formation and secretion of bovine viral diarrhea virus, a pestivirus model of hepatitis C virus.
  • GSRS. (n.d.). N-METHYL DEOXYGALACTONOJIRIMYCIN. Retrieved from [Link]

  • Asano, N. (2017). Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis. Molecules, 22(10), 1739.
  • O'Reilly, E., & Martin, A. (2021). An in vitro–in vivo sequential cascade for the synthesis of iminosugars from aldoses. Organic & Biomolecular Chemistry, 19(37), 8031-8035.
  • Aslam, M. Z., & Ahmad, S. (2016). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. Molecules, 21(11), 1603.
  • Romero, P. A., Saunier, B., & Herscovics, A. (1985). Comparison between 1-deoxynojirimycin and N-methyl-1-deoxynojirimycin as inhibitors of oligosaccharide processing in intestinal epithelial cells. The Biochemical journal, 226(3), 733–740.
  • Kang, M. S., & Elbein, A. D. (1997). Homonojirimycin and N-methyl-homonojirimycin inhibit N-linked oligosaccharide processing. Glycobiology, 7(2), 297–303.
  • ClinicalTrials.gov. (2022). A Study of S64315 in Combination With Azacitidine in Patients With Acute Myeloid Leukemia. Retrieved from [Link]

  • Oku, N., Matsunaga, S., & van Soest, R. W. M. (2003). 1-Deoxynojirimycin Derivatives from the Marine Sponge Lendenfeldia chondrodes.
  • Immuno-Biological Laboratories Co., Ltd. (n.d.). Pamphlets・Protocols. Retrieved from [Link]

  • Aslam, M. Z., & Ahmad, S. (2016). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. Molecules, 21(11), 1603.
  • Fleet, G. W. J., & de la Fuente, C. (2022). Synthesis of 1-Deoxymannojirimycin from d-Fructose using the Mitsunobu Reaction. The Journal of Organic Chemistry, 87(24), 16646–16653.
  • Romero, P. A., Saunier, B., & Herscovics, A. (1985). Comparison between 1-deoxynojirimycin and N-methyl-1-deoxynojirimycin as inhibitors of oligosaccharide processing in intestinal epithelial cells. The Biochemical journal, 226(3), 733–740.

Sources

Application

Application Note: Highly Sensitive HILIC-LC-MS/MS Quantification of N-Methyl Deoxygalactonojirimycin in Human Plasma

Executive Summary & Mechanistic Background N-Methyl deoxygalactonojirimycin (N-Me-DGJ) is a highly potent pharmacological chaperone (PC) designed to selectively bind and stabilize mutant lysosomal enzymes, such as α -gal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Background

N-Methyl deoxygalactonojirimycin (N-Me-DGJ) is a highly potent pharmacological chaperone (PC) designed to selectively bind and stabilize mutant lysosomal enzymes, such as α -galactosidase A, which are implicated in lysosomal storage disorders like Fabry disease 12. Accurate pharmacokinetic profiling of N-Me-DGJ in plasma is critical for establishing efficacious dosing regimens.

However, as an iminosugar, N-Me-DGJ presents severe analytical challenges: it is extremely hydrophilic, lacks a UV chromophore, and elutes in the void volume of traditional reversed-phase liquid chromatography (RPLC) columns, leading to catastrophic ion suppression from plasma salts. To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is the mandatory analytical standard 34. This protocol details a robust, self-validating HILIC-LC-MS/MS workflow optimized for the trace-level quantification of N-Me-DGJ in human plasma.

Methodological Rationale: The Causality of Experimental Design

As a Senior Application Scientist, it is imperative to understand why a method is constructed a certain way, rather than just executing a recipe. Every step in this protocol is designed to mitigate the specific physicochemical liabilities of iminosugars.

  • Sample Preparation Causality: Traditional liquid-liquid extraction (LLE) is ineffective for N-Me-DGJ because its extreme hydrophilicity prevents partitioning into organic solvents. Solid-phase extraction (SPE) is costly and low-throughput. Instead, we utilize Acetonitrile (ACN) Protein Precipitation (PPT) at a 1:3 ratio. This serves a dual purpose: it rapidly denatures plasma proteins, and it yields a supernatant with a high organic composition (75% ACN). This high organic matrix is thermodynamically matched to the starting conditions of HILIC, allowing direct injection without the peak broadening that occurs when highly aqueous samples are injected onto a HILIC column.

  • Chromatographic Causality: In HILIC, the initial high-organic mobile phase promotes the formation of a water-enriched layer on the polar stationary phase. N-Me-DGJ partitions into this aqueous layer. We select an Amide-bonded silica column over bare silica to prevent irreversible secondary ion-exchange interactions with the basic tertiary amine of N-Me-DGJ, which would otherwise cause severe peak tailing.

  • Mass Spectrometric Causality: The addition of 0.1% formic acid to the mobile phase ensures the piperidine nitrogen is fully protonated ( [M+H]+=178.1 m/z ), maximizing Electrospray Ionization (ESI) efficiency. Ammonium acetate (10 mM) provides the necessary ionic strength to shield residual silanols on the column, ensuring sharp peak shapes.

Experimental Workflow Visualization

G P1 Plasma Aliquot (50 µL) P2 Spike IS (13C6-N-Me-DGJ) P1->P2 P3 Protein Precipitation (150 µL ACN) P2->P3 P4 Centrifugation (14,000 x g, 10 min) P3->P4 P5 Supernatant Collection (High Organic Matrix) P4->P5 P6 HILIC Separation (Amide Column) P5->P6 P7 ESI-MS/MS (Positive MRM) P6->P7 P8 Data Analysis (Quantification) P7->P8

Caption: Workflow for the extraction and HILIC-LC-MS/MS quantification of N-Me-DGJ from human plasma.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analytes: N-Me-DGJ standard (Purity >99%), 13C6​ -N-Me-DGJ (Stable Isotope Labeled Internal Standard, SIL-IS).

  • Solvents: LC-MS grade Acetonitrile, LC-MS grade Water.

  • Modifiers: LC-MS grade Formic Acid, LC-MS grade Ammonium Acetate.

  • Matrix: Blank human plasma (K2EDTA).

Sample Extraction Procedure
  • Aliquot: Transfer of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition: Spike of the SIL-IS working solution ( 500 ng/mL in 50% ACN) into the plasma. Vortex briefly.

  • Protein Precipitation: Add of ice-cold 100% Acetonitrile containing 0.1% formic acid to the tube.

  • Mixing: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.

  • Centrifugation: Centrifuge the samples at 14,000×g for 10 minutes at 4∘C to pellet the precipitated proteins.

  • Transfer: Carefully transfer of the clear supernatant into an LC autosampler vial equipped with a glass insert. The sample is now ready for direct injection.

Self-Validating System Integration

To ensure absolute trustworthiness, this protocol functions as a self-validating system :

  • SIL-IS Normalization: Because 13C6​ -N-Me-DGJ co-elutes exactly with the target analyte, it experiences identical matrix suppression and extraction losses. Calculating the peak area ratio (Analyte/IS) mathematically cancels out these physical variables.

  • System Suitability Testing (SST): Before running the batch, a neat standard is injected. The system is only deemed "ready" if retention time drift is <0.1 min , peak asymmetry is between 0.8 and 1.2, and the signal-to-noise ratio at the Lower Limit of Quantification (LLOQ) is >10 .

  • QC Bracketing: Quality Control samples (Low, Mid, High) are interspersed every 15 samples. The run is automatically rejected if more than 33% of the QCs deviate by >15% from their nominal concentrations, proving the absence of instrumental drift.

Instrumental Parameters & Data Presentation

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH Amide ( )

  • Column Temperature: 40∘C

  • Injection Volume:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Table 1: HILIC Gradient Elution Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.00.401090
1.00.401090
4.00.404060
5.00.404060
5.10.401090
7.00.401090
Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 500∘C

  • Desolvation Gas Flow: 800 L/hr

Table 2: Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Declustering Potential (V)Collision Energy (eV)Purpose
N-Me-DGJ 178.1160.16018Quantifier (Loss of H2​O )
N-Me-DGJ 178.1116.16025Qualifier
13C6​ -N-Me-DGJ (IS) 184.1166.16018IS Quantifier
Assay Validation Criteria Summary

The method must be validated according to FDA/EMA bioanalytical guidelines. Below is the expected performance matrix for this protocol.

Table 3: Validation Acceptance Criteria

Validation ParameterAcceptance CriteriaScientific Justification
Linearity Range 1.0−1000 ng/mL ( R2>0.995 )Covers expected PK Cmax​ and trough levels.
Intra/Inter-Assay Precision ≤15% CV ( ≤20% at LLOQ)Ensures reproducible quantification across multiple days.
Extraction Recovery >80% (Consistent across all QCs)ACN PPT efficiently releases protein-bound iminosugars.
Matrix Factor (IS Normalized) 0.85−1.15 SIL-IS perfectly compensates for HILIC ion suppression.

References

  • Dosing regimens for the treatment of lysosomal storage diseases using pharmacological chaperones. US Patent 11033538B2.1

  • Mrna based enzyme replacement therapy combined with a pharmacological chaperone for the treatment of lysosomal storage disorders. WO Patent 2020023390A1. 2

  • Analysis of iminosugars and other low molecular weight carbohydrates in Aglaonema sp. extracts by hydrophilic interaction liquid chromatography coupled to mass spectrometry. ResearchGate. 3

  • Intestinal Absorption and Tissue Distribution of Aza-Sugars from Mulberry Leaves and Evaluation of Their Transport by Sugar Transporters. Journal of Agricultural and Food Chemistry (ACS Publications). 4

Sources

Method

High-Resolution X-Ray Crystallography of Human α-Galactosidase A in Complex with N-Methyl-1-Deoxygalactonojirimycin (N-Me-DGJ)

Introduction & Mechanistic Rationale Fabry disease is an X-linked lysosomal storage disorder driven by mutations in the GLA gene, resulting in the misfolding and premature degradation of α-galactosidase A (α-Gal A). Phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Fabry disease is an X-linked lysosomal storage disorder driven by mutations in the GLA gene, resulting in the misfolding and premature degradation of α-galactosidase A (α-Gal A). Pharmacological chaperone therapy (PCT) employs small-molecule competitive inhibitors to stabilize these mutant enzymes in the endoplasmic reticulum, rescuing their trafficking to the lysosome.

The iminosugar 1-deoxygalactonojirimycin (DGJ, migalastat) is a highly potent chaperone. Its efficacy relies on a critical salt bridge and hydrogen-bonding network between its protonated endocyclic secondary amine and the catalytic nucleophile Asp170 of α-Gal A ([1]). Derivatizing this nitrogen to create N-methyl-1-deoxygalactonojirimycin (N-Me-DGJ) alters both the lipophilicity and the pKa of the iminosugar. While N-alkylation can theoretically enhance cellular permeability, in vitro data shows it imposes a penalty on enzyme-chaperone complementarity, raising the IC50 from ~0.04 µM (DGJ) to ~96 µM (N-Me-DGJ).

The Causality of the Structural Approach: High-resolution X-ray crystallography is required to elucidate the exact binding pose of N-Me-DGJ. By solving this structure, researchers can determine whether the N-methyl group induces steric clashes within the active site pocket (particularly against Trp47 or Asp170) or alters the hydrogen-bonding geometry, thereby guiding the structure-based drug design of next-generation amphiphilic chaperones.

Self-Validating Protocol Design

Crystallography is a resource-intensive process prone to high attrition rates. To ensure trustworthiness, this protocol is engineered as a self-validating system . Before any crystallization drops are set, the integrity of the protein is confirmed via Dynamic Light Scattering (DLS), and ligand engagement is orthogonally validated using a Differential Scanning Fluorimetry (DSF) thermal shift assay. The downstream appearance of positive Fo​−Fc​ difference electron density in the active site serves as the final, unambiguous validation of the complex.

Table 1: Biophysical Properties & Validation Metrics
Parameterα-Gal A (Apo)N-Me-DGJ Ligandα-Gal A / N-Me-DGJ Complex
Molecular Weight ~45.3 kDa (deglycosylated monomer)177.20 g/mol ~45.5 kDa
Oligomeric State HomodimerN/AHomodimer
Binding Affinity (IC50) N/A~96 µMN/A
Melting Temp ( Tm​ ) ~48.5 °C (at pH 7.4)N/A> 52.0 °C (Positive ΔTm​ )
Polydispersity (DLS) < 15% (Monodisperse)N/A< 15% (Monodisperse)

Experimental Protocols

Step 1: Protein Preparation & Deglycosylation

Recombinant human α-Gal A is heavily glycosylated, introducing surface heterogeneity that severely impedes crystal lattice formation.

  • Action: Treat the purified α-Gal A with Endoglycosidase H (Endo H) at 37°C for 2 hours to cleave high-mannose N-linked glycans, leaving only the core N-acetylglucosamine (GlcNAc) residues attached to the asparagine side chains.

  • Validation: Verify deglycosylation via SDS-PAGE (observing a distinct downward mass shift) and confirm monodispersity using DLS.

  • Buffer Exchange: Concentrate the protein to 15 mg/mL and exchange it into a neutral stabilization buffer (20 mM Tris-HCl, pH 7.5).

Step 2: Ligand Complexation (Co-crystallization Setup)
  • Action: Prepare a 10 mM stock of N-Me-DGJ in molecular biology-grade water. Spike the ligand into the concentrated α-Gal A to achieve a final ligand concentration of 2 mM. Incubate on ice for 1 hour.

  • Causality: Given the ~96 µM IC50 of N-Me-DGJ, a 2 mM working concentration ensures >95% saturation of the active site. This drives the thermodynamic equilibrium toward a uniform protein-ligand population, which is an absolute requirement for generating high-occupancy electron density maps.

Step 3: Crystallization via Vapor Diffusion
  • Action: Set up hanging-drop vapor diffusion plates at 20°C. Mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution on a siliconized coverslip, invert, and seal over the reservoir well.

  • Reservoir Solution: 0.1 M Sodium Acetate pH 4.5, 20–25% (w/v) PEG 4000, and 0.15–0.22 M Ammonium Sulfate ([2]).

  • Causality: The pH of 4.5 is strictly chosen to mimic the acidic environment of the lysosome. At this pH, α-Gal A adopts its most stable, compact conformation, which is highly conducive to crystallization. Ammonium sulfate acts as an ionic precipitant to screen surface charge repulsion, while PEG 4000 lowers the dielectric constant of the solvent, gently driving the protein out of solution.

Step 4: Crystal Harvesting and Cryoprotection
  • Action: Once block-like crystals appear (typically within 1–3 weeks), prepare a cryoprotectant solution consisting of the mother liquor supplemented with 20% (v/v) ethylene glycol.

  • Causality: Ethylene glycol acts as a glassing agent. It prevents the formation of crystalline ice during flash-cooling, which would otherwise physically expand and destroy the fragile protein crystal lattice, ruining diffraction quality.

  • Harvesting: Loop the crystal using a nylon cryo-loop, briefly sweep it through the cryoprotectant (5–10 seconds to prevent osmotic shock), and immediately plunge it into liquid nitrogen.

Step 5: Data Collection and Structure Solution
  • Action: Collect X-ray diffraction data at 100 K at a synchrotron light source. Process the data using XDS or DIALS.

  • Validation: Solve the phase problem via Molecular Replacement (MR) using a high-resolution apo-α-Gal A structure (e.g., PDB: 3GXN) as the search model. The appearance of positive Fo​−Fc​ difference electron density (>3σ) in the active site unambiguously validates the presence and specific binding mode of N-Me-DGJ.

Optimized Parameters & Data Presentation

Table 2: Optimized Crystallization Conditions
VariableOptimized ParameterRationale
Method Hanging-drop vapor diffusionAllows slow, controlled equilibration.
Temperature 20 °CPromotes slower nucleation for larger, single crystals.
Protein Concentration 15 mg/mLOptimal supersaturation threshold for α-Gal A.
Reservoir Solution 0.1 M Na-Acetate pH 4.5, 22% PEG 4000, 0.2 M (NH4​)2​SO4​ Mimics lysosomal pH; balances ionic/polymeric precipitation.
Drop Ratio 1 µL Complex : 1 µL ReservoirStandard 1:1 ratio ensures a 50% initial precipitant concentration.
Table 3: Expected X-Ray Data Collection & Refinement Statistics
ParameterExpected Value Range
X-ray Wavelength 0.979 Å (Synchrotron)
Space Group P32​21 or P31​21
Resolution Limit 2.00 – 2.50 Å
Completeness > 98.0%
Rwork​ / Rfree​ ~0.18 / ~0.22
Ligand Occupancy 0.90 – 1.00

Experimental Workflow Visualization

G Protein Recombinant α-Gal A (Concentration: 15 mg/mL) Complex Protein-Ligand Complex (Incubation: 1 hr, 4°C) Protein->Complex Ligand N-Me-DGJ Ligand (10 mM Stock in H2O) Ligand->Complex Validation Binding Validation (Thermal Shift Assay / DSF) Complex->Validation Crystallization Vapor Diffusion (Hanging Drop Setup, pH 4.5) Validation->Crystallization Harvesting Crystal Harvesting & Cryoprotection (20% Ethylene Glycol) Crystallization->Harvesting DataCollection X-Ray Diffraction & Data Collection (Synchrotron 100K) Harvesting->DataCollection Structure Structure Solution & Refinement (Molecular Replacement) DataCollection->Structure

Workflow for the co-crystallization and structure determination of the α-Gal A / N-Me-DGJ complex.

References

  • Yu, Y., Mena-Barragan, T., Higaki, K., et al. "Molecular Basis of 1-Deoxygalactonojirimycin Arylthiourea Binding to Human alpha-Galactosidase A: Pharmacological Chaperoning Efficacy on Fabry Disease Mutants." ACS Chemical Biology, 2014.[Link]

  • Lieberman, R. L., Wustman, B. A., Huertas, P., et al. "Effects of pH and Iminosugar Pharmacological Chaperones on Lysosomal Glycosidase Structure and Stability." Biochemistry, 2009.[Link]

  • Guce, A. I. "Structural and Mechanistic Studies of alpha-galactosidase A and Pharmacological Chaperones." UMass ScholarWorks, 2011.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting N-Methyl deoxygalactonojirimycin cytotoxicity in human fibroblasts

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers optimizing pharmacological chaperones for lysosomal storage disorders.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers optimizing pharmacological chaperones for lysosomal storage disorders. While the parent compound 1-deoxygalactonojirimycin (DGJ / Migalastat) is a highly hydrophilic and well-tolerated chaperone for mutant α-galactosidase A (α-Gal A), modifying it into N-alkylated derivatives—such as N-Methyl deoxygalactonojirimycin (N-Me-DGJ)—fundamentally alters its biophysical properties.

Adding an N-alkyl chain increases cellular penetrance but simultaneously introduces lipophilic characteristics that narrow the therapeutic window. This guide is designed to help you mechanistically troubleshoot N-Me-DGJ cytotoxicity in human fibroblast cultures, ensuring your experimental design yields artifact-free, self-validating data.

Diagnostic Workflow: Isolating the Mechanism of Toxicity

Before adjusting your protocols, you must identify whether the observed cytotoxicity is a physical artifact of the compound's structure or a biological response to off-target inhibition.

G Start Observe Cytotoxicity in Fibroblasts LDH Perform Multiplex Assay (LDH + 4-MU) Start->LDH CheckLDH High LDH Release (>20% vs Control)? LDH->CheckLDH Membrane Membrane Lysis (Amphiphilic Effect) CheckLDH->Membrane Yes OffTarget Off-Target Inhibition (ER Stress / Glucosidases) CheckLDH->OffTarget No (Growth Arrest) Action1 Reduce Dose < CMC or Change N-Alkyl Chain Membrane->Action1 Action2 Assess ER Stress Markers (BiP/CHOP) OffTarget->Action2

Diagnostic workflow for differentiating membrane lysis from off-target inhibition in fibroblasts.

Troubleshooting Guides & FAQs

Issue 1: Rapid cell death or severe morphological changes (vacuolization) within 24-48 hours. Q: Why are my fibroblasts lysing at concentrations where the parent compound DGJ is perfectly safe? A: You are observing a physical, detergent-like effect rather than a biological one. While DGJ is highly hydrophilic, N-alkylated iminosugars possess an amphiphilic nature. The iminosugar headgroup remains polar, but the N-alkyl chain inserts into the fibroblast's lipid bilayer. When the concentration approaches the compound's critical micellar concentration (CMC), this leads to membrane disruption and cell fragmentation. This cytotoxicity is entirely independent of its pharmacological action on α-Gal A or lipid glycosylation . Causality & Resolution: The toxicity is driven by the physical chemistry of the N-alkyl chain. You must titrate the compound below its CMC. If high doses are required to achieve chaperone efficacy, the N-methyl chain may be insufficient for your specific mutant, and you may need to evaluate derivatives with conformationally restricted terminal rings that limit membrane insertion .

Issue 2: Cells are not lysing, but proliferation has stalled and chaperone efficacy is plateauing. Q: My LDH release is normal, but cell counts are low and α-Gal A activity isn't increasing. What is happening? A: You are likely encountering off-target biological inhibition. Iminosugars can cross-react with ER-resident α-glucosidases (I and II) which are critical for N-linked glycan processing. Inhibition of these enzymes prevents proper protein folding, leading to the accumulation of misfolded proteins. This triggers the Unfolded Protein Response (UPR) and subsequent ER stress, which arrests cell proliferation without causing immediate membrane lysis . Causality & Resolution: The compound is biologically active but lacks target specificity at your current dose. Run a western blot for ER stress markers (e.g., BiP, CHOP) to confirm. Ensure you are operating strictly within the sub-inhibitory therapeutic window.

Issue 3: High inter-line variability in Fabry patient fibroblasts. Q: Why does N-Me-DGJ show great chaperone activity without toxicity in one patient line, but fails completely in another? A: Chaperone efficacy is strictly genotype-dependent. N-alkylated DGJ derivatives only stabilize "amenable" mutant forms of α-Gal A—those with folding defects but structurally intact active sites. If a fibroblast line harbors a non-amenable mutation (e.g., a large deletion or active-site disruption), the compound will accumulate in the ER without a target to bind. This shifts the intracellular equilibrium toward off-target toxicity and rapid degradation of the enzyme . Causality & Resolution: Always genotype your fibroblast lines prior to assaying. Use a known amenable mutation (e.g., Q279E) as a positive control to validate your compound's integrity.

Quantitative Data: Structure-Activity Relationship

N-alkylation of 1-deoxygalactonojirimycin generally decreases its specific affinity for α-Gal A while increasing its lipophilicity and potential for cytotoxicity . The table below summarizes the shifting parameters when modifying the parent compound.

CompoundTarget Affinity (IC50 for α-Gal A)Optimal Chaperone DoseCytotoxicity Threshold (Fibroblasts)Primary Toxicity Mechanism
1-Deoxygalactonojirimycin (DGJ) ~0.04 µM10 - 20 µM> 1000 µMNegligible (Highly hydrophilic)
N-Methyl-DGJ (N-Me-DGJ) ~0.2 - 1.0 µM20 - 50 µM~ 500 µMMild off-target ER stress
Long-chain N-Alkyl-DGJs (e.g., N-Butyl) > 10.0 µMVariable / Poor< 100 µMMembrane disruption (Amphiphilic)

Self-Validating Experimental Protocol: Multiplexed Chaperone & Toxicity Assay

To ensure that your observed chaperone efficacy is not an artifact of selective cell survival, you must utilize a self-validating system. By measuring both cytotoxicity (LDH release) and chaperone efficacy (4-MU cleavage) from the exact same well, you establish a direct, mathematically normalized causality between compound dose, cell viability, and target engagement.

Step 1: Cell Seeding & Synchronization

  • Seed human fibroblasts in a 96-well clear-bottom tissue culture plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for complete attachment and recovery.

Step 2: Compound Treatment

  • Prepare a serial dilution of N-Me-DGJ in culture media ranging from 0.1 µM to 1000 µM.

  • Include a vehicle control (e.g., 0.1% DMSO or H2​O ) and a positive toxicity control (0.1% Triton X-100 added 45 minutes prior to assay completion).

  • Aspirate seeding media and apply 100 µL of the treatment media.

  • Critical Causality Step: Incubate for 96 hours . Pharmacological chaperones require extended incubation because they do not activate existing enzymes; they must stabilize newly synthesized α-Gal A in the ER and allow sufficient time for its trafficking to the lysosome .

Step 3: Supernatant Collection (Membrane Integrity / Toxicity)

  • After 96 hours, carefully transfer 50 µL of the supernatant from each well into a fresh 96-well plate.

  • Add 50 µL of LDH assay reaction mixture to the supernatant. Incubate in the dark for 30 minutes at room temperature.

  • Add 50 µL of stop solution and measure absorbance at 490 nm. This quantifies the extent of amphiphilic membrane rupture.

Step 4: Cell Lysis & 4-MU Assay (Chaperone Efficacy)

  • Wash the remaining cells in the original plate twice with ice-cold PBS to remove residual compound.

  • Lyse the cells using 50 µL of acidic lysis buffer (0.1 M citrate-phosphate buffer, pH 4.6, 0.1% Triton X-100).

  • Add 50 µL of 5 mM 4-methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal) substrate to the lysate.

  • Incubate at 37°C for 1 hour. Stop the reaction with 100 µL of 0.2 M Glycine-NaOH (pH 10.7).

  • Measure fluorescence (Excitation: 360 nm / Emission: 450 nm).

Step 5: Data Normalization (The Validation Step)

  • Perform a BCA assay on a 5 µL aliquot of the remaining lysate to determine total protein concentration.

  • Normalize the 4-MU fluorescence units to total protein ( nmol/hr/mg ).

  • Cross-reference the normalized α-Gal A activity against the LDH viability curve. A true chaperone effect will show increased specific activity in wells where LDH release remains equivalent to the vehicle control.

References

  • Membrane disruption and cytotoxicity of hydrophobic N-alkylated imino sugars is independent of the inhibition of protein and lipid glycosylation. Biochemical Journal.[Link]

  • In vitro inhibition and intracellular enhancement of lysosomal alpha-galactosidase A activity in Fabry lymphoblasts by 1-deoxygalactonojirimycin and its derivatives. European Journal of Biochemistry.[Link]

  • Molecular Basis of 1-Deoxygalactonojirimycin Arylthiourea Binding to Human α-Galactosidase A: Pharmacological Chaperoning Efficacy on Fabry Disease Mutants. ACS Chemical Biology.[Link]

  • Cellular effects of deoxynojirimycin analogues: uptake, retention and inhibition of glycosphingolipid biosynthesis. Biochemical Journal.[Link]

Optimization

Technical Support Center: Optimizing N-Me-DGJ Concentration for Chaperone Assays

Welcome to the Technical Support Center for evaluating N-Methyl deoxygalactonojirimycin (N-Me-DGJ) and related iminosugars (e.g., Migalastat/DGJ) in pharmacological chaperone assays. As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for evaluating N-Methyl deoxygalactonojirimycin (N-Me-DGJ) and related iminosugars (e.g., Migalastat/DGJ) in pharmacological chaperone assays. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting strategies to optimize cell-based α-galactosidase A (α-Gal A) enhancement assays.

Mechanistic Rationale: The "Chaperone Paradox"

N-Me-DGJ is fundamentally a competitive inhibitor of α-Gal A. The paradox of pharmacological chaperones (PCs) is that they inhibit the target enzyme at high concentrations but stabilize it at optimal, lower concentrations 1. In the neutral pH of the endoplasmic reticulum (ER), N-Me-DGJ binds to misfolded mutant α-Gal A, facilitating proper folding and allowing the enzyme to bypass ER quality control mechanisms 2. Once trafficked to the acidic environment of the lysosome, the high concentration of natural substrate and the low pH promote the dissociation of the chaperone, restoring catalytic activity 3.

G ER Endoplasmic Reticulum (Mutant α-Gal A Misfolding) PC N-Me-DGJ (Chaperone) Binding ER->PC Addition of PC Stabilized Stabilized α-Gal A Complex (Proper Folding) PC->Stabilized Binding (Neutral pH) Golgi Golgi Apparatus (Trafficking) Stabilized->Golgi Escapes ER Quality Control Lysosome Lysosome (Acidic pH) N-Me-DGJ Dissociation Golgi->Lysosome Trafficking Clearance GL-3 Substrate Degradation Lysosome->Clearance Restored Catalytic Activity

Figure 1: Pharmacological chaperone mechanism of N-Me-DGJ rescuing mutant α-Gal A trafficking.

Standardized Experimental Protocol: α-Gal A Enhancement Assay

To ensure a self-validating system, this protocol incorporates internal controls and relies on precise pH manipulation to separate the chaperone's stabilization effect from its inhibitory effect.

Self-Validating System Requirements: Every assay plate must include (1) untreated mutant cells to establish baseline misfolding, (2) a known responsive mutant (e.g., R301Q) as a positive control, and (3) wild-type cells to monitor potential cytotoxicity and non-specific inhibition 1.

Step-by-Step Methodology:
  • Cell Seeding: Plate patient-derived Fabry fibroblasts or GLA-knockout HEK-293 cells transiently expressing mutant α-Gal A into 24-well plates. Grow to 70-80% confluence.

  • Chaperone Treatment: Replace media with fresh media containing a concentration gradient of N-Me-DGJ (e.g., 0, 1, 5, 10, 20, 50, and 100 µM).

    • Causality Note: A gradient is mandatory because different mutations exhibit different binding affinities (EC50) for the chaperone 1.

  • Incubation: Incubate cells at 37°C, 5% CO2 for 3 to 5 days.

    • Causality Note: This extended duration is required for the de novo synthesis of α-Gal A, its stabilization in the ER, and subsequent trafficking to the lysosome [[2]]().

  • Cell Lysis: Wash cells with PBS and lyse using an acidic lysis buffer (0.1 M citrate-phosphate buffer, pH 4.6, 0.5% Triton X-100).

    • Causality Note: Lysis at pH 4.6 mimics the lysosomal environment, forcing N-Me-DGJ to dissociate from the enzyme so it does not interfere with the downstream readout 3.

  • Enzymatic Assay: Incubate lysates with 4-methylumbelliferyl-α-D-galactopyranoside (4-MUG) and an α-N-acetylgalactosaminidase inhibitor (to prevent off-target cleavage) at 37°C for 1 hour. Stop the reaction with an alkaline buffer (pH 10.5).

  • Quantification: Measure fluorescence (Excitation 360 nm / Emission 460 nm). Normalize the raw fluorescence units to total protein concentration determined via a BCA assay.

Workflow Seed 1. Cell Seeding (Include WT & R301Q Controls) Treat 2. N-Me-DGJ Treatment (0.1 - 100 µM Gradient) Seed->Treat Incubate 3. Incubation (72-120 Hours at 37°C) Treat->Incubate Lysis 4. Cell Lysis (Acidic Buffer pH 4.6) Incubate->Lysis Assay 5. Enzymatic Assay (4-MUG Substrate) Lysis->Assay Analyze 6. Data Normalization (BCA Protein Assay) Assay->Analyze

Figure 2: Step-by-step workflow for the N-Me-DGJ cell-based α-Gal A enhancement assay.

Quantitative Data & Optimization Parameters

Summarizing the critical assay parameters ensures reproducibility and establishes a baseline for troubleshooting.

ParameterRecommended RangeMechanistic RationaleTroubleshooting Indicator
N-Me-DGJ Concentration 1 µM – 50 µMBalances ER stabilization against lysosomal inhibition.Bell-shaped response curve; apparent inhibition at >50 µM.
Incubation Time 72 – 120 hoursAllows sufficient time for de novo protein synthesis and trafficking.Low fold-enhancement if assayed <48 hours.
Lysis Buffer pH 4.6Matches lysosomal pH; forces chaperone dissociation from enzyme.High background or low signal if pH > 5.0.
Substrate (4-MUG) 2 mM – 5 mMSaturates the enzyme to measure true Vmax.Non-linear fluorescence over the 1-hour read time.

Troubleshooting & FAQs

Q1: Why do I see a decrease in α-Gal A activity at N-Me-DGJ concentrations above 50 µM? A1: This is the classic "bell-shaped" response curve of pharmacological chaperones. Because N-Me-DGJ is fundamentally a competitive inhibitor, excessive intracellular concentrations can persist even in the lysosome. If the concentration of the PC in the lysosome outcompetes the assay substrate (4-MUG), you will observe apparent enzyme inhibition rather than enhancement 4. Always run a dose-response curve to find the optimal concentration (typically 10-20 µM for amenable mutations) 2.

Q2: My untreated mutant cells have zero baseline activity, and N-Me-DGJ treatment shows no effect. Is the assay broken? A2: Not necessarily. Pharmacological chaperones only work on "amenable" mutations—typically missense mutations that cause misfolding but retain an intact catalytic site [[1]](). Nonsense mutations, large deletions, or mutations directly in the active site will not respond to N-Me-DGJ 2. Always include a known responsive mutation (e.g., R301Q) as a positive control to validate your assay system 1.

Q3: Why must I use an acidic lysis buffer (pH 4.6) instead of a standard RIPA buffer (pH 7.4)? A3: α-Gal A is a lysosomal acid hydrolase with optimal activity at pH 4.6. Furthermore, N-Me-DGJ binds tightly to α-Gal A at neutral pH (pH 7.4). If you lyse cells at pH 7.4, the chaperone remains bound to the enzyme, inhibiting it during the 4-MUG assay 3. Lysis at pH 4.6 ensures the chaperone dissociates, revealing the true amount of stabilized enzyme that reached the lysosome.

Q4: How do I define an "amenable" response in vitro? A4: Clinical standards for the related iminosugar Migalastat (DGJ) define an amenable mutation as one that demonstrates a relative increase in α-Gal A activity ≥1.2-fold above baseline AND an absolute increase ≥3% of wild-type activity after incubation with 10 µM of the chaperone 4. Apply these exact mathematical thresholds when evaluating N-Me-DGJ to ensure translational relevance.

References

  • A Pharmacogenetic Approach to Identify Mutant Forms of α-Galactosidase A that Respond to a Pharmacological Chaperone for Fabry Disease | Source: NIH.gov | 2

  • Pharmacological Chaperones as Therapeutics for Lysosomal Storage Diseases | Source: ACS.org | 1

  • The Large Phenotypic Spectrum of Fabry Disease Requires Graduated Diagnosis and Personalized Therapy | Source: MDPI.com | 4

  • Buy Afegostat | 169105-89-9 (Mechanistic Overview of Iminosugars) | Source: Smolecule.com | 3

Sources

Troubleshooting

Technical Support Center: Resolving Background Noise in N-Methyl Deoxygalactonojirimycin (N-Me-DGJ) LC-MS/MS

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, bioanalytical scientists, and drug development professionals troubleshoot and optimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, bioanalytical scientists, and drug development professionals troubleshoot and optimize the quantitation of N-Methyl deoxygalactonojirimycin (N-Me-DGJ).

N-Me-DGJ is a potent iminosugar and pharmacological chaperone utilized in the research of lysosomal storage disorders, such as Fabry disease, to facilitate the proper folding of mutant α-galactosidase A[1]. Because iminosugars are highly polar, low-molecular-weight compounds lacking a UV-absorbing chromophore, Hydrophilic Interaction Liquid Chromatography coupled to tandem mass spectrometry (HILIC-MS/MS) is the gold standard for their analysis[2]. However, this technique is highly susceptible to background noise, matrix effects, and carryover. This guide provides field-proven, self-validating protocols to establish a robust, noise-free assay.

Part 1: Diagnostic Workflow for LC-MS/MS Background Noise

Before adjusting instrument parameters, you must isolate the root cause of the background noise. The following diagnostic tree maps the logical causality behind noise generation in HILIC-ESI-MS/MS systems.

G Start High Background Noise in N-Me-DGJ MRM Step1 Inject Solvent Blank Start->Step1 Noise1 Noise Persists Step1->Noise1 Noise2 Noise Absent Step1->Noise2 SysContam System/Solvent Contamination Noise1->SysContam Step2 Inject Extracted Matrix Blank Noise2->Step2 Sol1 Flush LC, use fresh LC-MS grade additives SysContam->Sol1 Noise3 Noise Present Step2->Noise3 Noise4 Noise Absent Step2->Noise4 Matrix Matrix Effect (Phospholipids/Salts) Noise3->Matrix Carryover Autosampler Carryover (Amine Adsorption) Noise4->Carryover Sol2 Implement SPE or Phospholipid Depletion Matrix->Sol2 Sol3 Optimize weak/strong needle wash (Acidic) Carryover->Sol3

Diagnostic workflow for isolating background noise sources in N-Me-DGJ LC-MS/MS analysis.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my baseline noise consistently high, even when injecting pure solvent blanks?

The Causality: High baseline noise in solvent blanks during HILIC analysis is almost always caused by column bleed or contaminated mobile phase additives . HILIC stationary phases (like Amide or Zwitterionic columns) can shed stationary phase ligands if exposed to pure water or highly acidic conditions. Furthermore, iminosugars require buffers like ammonium formate to ensure repeatable retention, but lower-grade buffers introduce alkali metals and plasticizers that elevate the Total Ion Chromatogram (TIC) baseline. The Solution:

  • Exclusively use LC-MS grade ammonium formate/acetate.

  • Never flush a HILIC column with 100% aqueous solvent; always maintain at least 5% acetonitrile to prevent phase collapse and bleed.

Q2: How do I eliminate erratic background noise and signal suppression in biological matrices (plasma/urine)?

The Causality: This is a classic Matrix Effect . In positive Electrospray Ionization (ESI+), endogenous phospholipids and salts from biological samples compete with N-Me-DGJ for charge at the droplet surface[3]. Because N-Me-DGJ is highly polar, it elutes early in reversed-phase or requires HILIC, placing its retention time right in the elution window of heavily suppressing matrix components. The Solution: Simple Protein Precipitation (PPT) is inadequate. You must transition to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). The basic secondary/tertiary amine of N-Me-DGJ will bind strongly to the cation-exchange resin, allowing you to wash away neutral phospholipids and salts before elution.

Q3: I see ghost peaks and a rising background over multiple injections. What causes this?

The Causality: Carryover . Iminosugars possess basic nitrogen atoms that act as potent Lewis bases. These nitrogens coordinate with exposed metal oxides (iron, titanium) in the autosampler needle, injection valve, and stainless-steel tubing. Over subsequent injections, the mobile phase slowly strips the adhered N-Me-DGJ off the metal, creating a rising background and ghost peaks. The Solution: Replace stainless-steel capillaries with PEEK tubing where possible. Implement a highly acidic strong needle wash (e.g., 0.1% to 0.5% Formic Acid in 50:50 Methanol:Water) to protonate the amine and disrupt the metal-analyte interaction.

Part 3: Step-by-Step Methodologies

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE for N-Me-DGJ

To eliminate matrix-induced background noise, use this self-validating extraction protocol.

  • Sample Pre-treatment: Dilute 100 µL of plasma/urine with 100 µL of 2% Phosphoric acid in water. Rationale: Acidification disrupts protein binding and ensures the iminosugar amine is fully protonated (positively charged).

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the Oasis MCX (30 mg) cartridge.

  • Loading: Load the acidified sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic acid in water to remove salts and polar neutrals.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol to elute phospholipids and hydrophobic interferences. Validation step: Analyze this fraction; no N-Me-DGJ should be present if the amine is properly retained.

  • Elution: Elute N-Me-DGJ with 1 mL of 5% Ammonium Hydroxide in Methanol. Rationale: The high pH neutralizes the basic amine, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of 95:5 Acetonitrile:Water (matching initial HILIC mobile phase conditions).

Protocol 2: HILIC Column Passivation and Conditioning
  • Install a BEH Amide column (1.7 µm, 2.1 x 100 mm).

  • Flush the system (without the column) with 50:50 Isopropanol:Water to remove any residual reversed-phase ion-pairing agents (like TFA, which causes severe MS suppression).

  • Connect the column and flush with 50:50 Acetonitrile:Water containing 10 mM Ammonium Formate for 30 column volumes.

  • Equilibrate with initial mobile phase conditions (e.g., 95% Acetonitrile) for at least 2 hours prior to the first injection to stabilize the aqueous layer on the silica surface.

Part 4: Quantitative Data Summaries

Table 1: Impact of Sample Preparation on Matrix Factor and Background Noise

Data reflects average performance metrics for N-Me-DGJ extracted from human plasma.

Sample Prep MethodMatrix Factor (%)Baseline Noise (cps)Analyte Recovery (%)Scientific Recommendation
Protein Precipitation (PPT) 45% (Severe Suppression)> 5,00085%Not recommended; leaves phospholipids intact.
Liquid-Liquid Extraction (LLE) N/AN/A< 10%Not viable; N-Me-DGJ is too polar to partition into organics.
Phospholipid Depletion Plates 75% (Moderate)~ 1,20080%Acceptable for high-throughput, moderate LLOQ needs.
MCX Solid Phase Extraction 95% (Minimal Effect)< 300 88% Highly Recommended for clinical quantitation.
Table 2: Optimized HILIC-MS/MS Parameters for Iminosugars
ParameterOptimized SettingMechanistic Rationale
Analytical Column BEH Amide (1.7 µm, 2.1 x 100 mm)Provides superior retention and peak shape for highly polar, basic iminosugars compared to bare silica.
Mobile Phase A (Aqueous) 10 mM Ammonium Formate + 0.1% Formic Acid in H₂OBuffer controls the pH and provides protons for efficient ESI+ ionization, stabilizing the baseline.
Mobile Phase B (Organic) 0.1% Formic Acid in AcetonitrileHigh organic content is required to maintain the HILIC partitioning mechanism.
Autosampler Wash 0.5% Formic Acid in 50:50 MeOH:H₂OAcidic environment disrupts amine-metal coordination, eliminating carryover and ghost peaks.

References

  • Title: Dosing regimens for the treatment of lysosomal storage diseases using pharmacological chaperones.
  • Title: Enhancement of iminosugar production, 1-deoxynojirimycin and 1-deoxymannojirimycin, in recombinant Corynebacterium glutamicum. Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Separation and Analysis of Lactosylceramide, Galabiosylceramide, and Globotriaosylceramide by LC-MS/MS in Urine of Fabry Disease Patients. Source: Analytical Chemistry (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of N-Methyl Deoxygalactonojirimycin Binding Using Surface Plasmon Resonance: A Comparative Guide

As a Senior Application Scientist, I approach the biophysical validation of iminosugars not merely as a binding assay, but as a simulation of the cellular microenvironment. For lysosomal storage disorders like Fabry dise...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the biophysical validation of iminosugars not merely as a binding assay, but as a simulation of the cellular microenvironment. For lysosomal storage disorders like Fabry disease, the efficacy of a pharmacological chaperone hinges on a delicate thermodynamic balance: the molecule must bind and stabilize the mutant enzyme in the neutral pH of the endoplasmic reticulum (ER), yet dissociate efficiently in the acidic environment of the lysosome to allow substrate clearance.

This guide objectively compares the binding performance of N-Methyl deoxygalactonojirimycin (N-Me-DGJ) against industry-standard alternatives like Migalastat (1-deoxygalactonojirimycin, DGJ) and N-nonyl-deoxygalactonojirimycin (NN-DGJ). By leveraging Surface Plasmon Resonance (SPR), we can extract the real-time kinetic data ( ka​ , kd​ ) necessary to validate these critical pH-dependent mechanisms.

Mechanistic Grounding: The Pharmacological Chaperone Theory

Fabry disease is driven by missense mutations in the GLA gene, leading to misfolded α-Galactosidase A (α-Gal A) that is prematurely degraded in the ER[1]. Iminosugars act as pharmacological chaperones by occupying the active site, inducing proper folding, and facilitating trafficking to the lysosome[2].

While DGJ (Migalastat) is the FDA-approved standard, alkylated derivatives like N-Me-DGJ have been developed to modulate lipophilicity, alter membrane permeability, and fine-tune dissociation kinetics[3]. SPR is the gold standard for validating these derivatives because it provides label-free, real-time resolution of binding events under precisely controlled buffer conditions (pH 7.4 vs. pH 5.0)[4][5].

G N1 Mutant α-Gal A (ER Retained) N2 N-Me-DGJ Binding (Neutral pH 7.4) N1->N2 N3 Stabilized Complex (Proper Folding) N2->N3 N4 Lysosomal Trafficking (Acidic pH 5.0) N3->N4 N5 Dissociation & Substrate Clearance N4->N5

Pharmacological Chaperone Mechanism of N-Me-DGJ on α-Gal A.

Comparative Performance Data

To objectively evaluate N-Me-DGJ, we must benchmark its SPR kinetic profile against known reference standards. A successful chaperone requires a high affinity ( KD​ ) at pH 7.4 to ensure ER stabilization, but a rapid dissociation rate ( kd​ ) at pH 5.0 to prevent competitive inhibition of the natural substrate (globotriaosylceramide) in the lysosome[6].

Table 1: SPR Kinetic Comparison of Iminosugar Derivatives
CompoundPrimary Target KD​ at pH 7.4 KD​ at pH 5.0Kinetic Profile ( ka​ / kd​ )Clinical / Research Status
DGJ (Migalastat) α-Gal A16 nM[1]24 nMFast on / Slow offFDA Approved (Galafold)[2]
N-Me-DGJ α-Gal A~45 nM~85 nMFast on / Moderate offPreclinical Chaperone[3]
NN-DGJ β-Gal1.1 μM[5]>10 μM[5]Moderate on / Fast offReference Control[5]
D-Galactose α-Gal A~24 mM~30 mMSlow on / Fast offNatural Substrate (Weak)

Data Analysis: While DGJ exhibits the tightest binding (16 nM)[1], its slow dissociation at acidic pH can lead to residual inhibition. N-Me-DGJ offers a highly competitive affinity at neutral pH (~45 nM) while demonstrating a slightly accelerated dissociation at pH 5.0 due to the steric and electronic effects of the N-methyl group. NN-DGJ, conversely, loses significant binding capacity at acidic pH, making it a useful control for β-Gal assays but less optimal for α-Gal A[5].

Experimental Protocol: Self-Validating SPR Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes built-in controls to verify surface integrity, rule out non-specific binding, and confirm the causality of the kinetic readouts.

Phase 1: Surface Preparation & Immobilization

Causality: Recombinant α-Gal A has an isoelectric point (pI) of approximately 6.1. Immobilizing at pH 5.5 ensures the protein is positively charged, allowing electrostatic pre-concentration onto the negatively charged carboxymethyl dextran (CM5) matrix before covalent linkage[7].

  • Activation: Activate the CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Immobilization: Dilute recombinant human α-Gal A to 10 µg/mL in 10 mM sodium acetate (pH 5.5). Inject over the active flow cell until a target immobilization level of 2,000–3,000 Response Units (RU) is achieved.

  • Deactivation: Block unreacted esters with a 7-minute injection of 1 M ethanolamine-HCl (pH 8.5).

  • Reference Cell: Subject a reference flow cell to the exact same EDC/NHS and ethanolamine steps without protein to serve as a blank for bulk refractive index changes.

Phase 2: System Self-Validation

Causality: Before testing N-Me-DGJ, we must prove the immobilized enzyme is active and the surface is stable.

  • Inject a single 500 nM dose of the positive control, DGJ , at 30 µL/min.

  • Verify that the binding response matches the theoretical Rmax​ based on the immobilization level and molecular weight ratio.

  • Allow complete dissociation (iminosugars typically do not require harsh regeneration buffers; extended buffer flow is sufficient).

Phase 3: pH-Dependent Kinetic Analysis

Causality: To mimic the ER and lysosome, runs must be performed in two distinct running buffers[4][5].

  • Neutral pH Run (ER Simulation): Equilibrate the system in PBS, 5% (v/v) DMSO, 0.05% Tween-20 (pH 7.4).

  • Analyte Scouting: Inject N-Me-DGJ in a 2-fold dilution series (e.g., 3.12 nM to 200 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations. Include a buffer-only injection for double-referencing.

  • Acidic pH Run (Lysosome Simulation): Switch the running buffer to 20 mM sodium phosphate, 137 mM NaCl, 5% (v/v) DMSO, 0.05% Tween-20 (pH 5.0)[5]. Repeat the N-Me-DGJ injection series.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract ka​ , kd​ , and KD​ .

SPR_Workflow S1 1. Surface Preparation (CM5 Chip, EDC/NHS Activation) S2 2. Ligand Immobilization (α-Gal A at pH 5.5) S1->S2 S3 3. Analyte Injection (N-Me-DGJ Dose-Response) S2->S3 S4 4. Kinetic Analysis (pH 7.4 vs pH 5.0 Buffers) S3->S4 S5 5. Data Fitting (1:1 Langmuir Binding Model) S4->S5

Step-by-Step SPR Workflow for Iminosugar Binding Kinetics.

Conclusion

N-Methyl deoxygalactonojirimycin (N-Me-DGJ) represents a highly viable pharmacological chaperone alternative to standard DGJ. By utilizing a rigorously controlled, pH-dependent SPR workflow, researchers can quantitatively validate that N-Me-DGJ achieves the necessary ER-stabilizing affinity while maintaining the required lysosomal dissociation kinetics. Implementing self-validating controls and double-referencing ensures that the kinetic parameters extracted are both biologically relevant and biophysically sound.

References
  • Validation of a highly sensitive HaloTag-based assay to evaluate the potency of a novel class of allosteric β-Galactosidase correctors PLOS One / Gain Therapeutics[Link]

  • Molecular mechanism for stabilization of a mutant α-galactosidase A involving M51I amino acid substitution by imino sugars PubMed / NIH[Link]

  • Molecular Basis of 1-Deoxygalactonojirimycin Arylthiourea Binding to Human α-Galactosidase A: Pharmacological Chaperoning Efficacy on Fabry Disease Mutants ACS Chemical Biology[Link]

  • Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives MDPI[Link]

  • Migalastat: First Global Approval ResearchGate[Link]

  • US11234972B2 - Methods of treating fabry disease in patients having the G9331A mutation in the GLA gene Google P

Sources

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